molecular formula C15H10ClNO B3024837 8-Chloro-2-phenylquinolin-4-ol CAS No. 439147-12-3

8-Chloro-2-phenylquinolin-4-ol

Cat. No.: B3024837
CAS No.: 439147-12-3
M. Wt: 255.7 g/mol
InChI Key: FKESBVHFFXMUOC-UHFFFAOYSA-N
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Description

Historical Context of Quinoline (B57606) Scaffolds in Drug Discovery Research

The journey of quinoline in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. mmv.orgglobalresearchonline.net Quinine was the first effective treatment for malaria, a disease that has plagued humanity for millennia. mmv.orgglobalresearchonline.net This discovery spurred further investigation into the quinoline nucleus. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. rsc.org A major breakthrough in synthetic quinoline chemistry was the Skraup synthesis in 1880, which provided a general method for creating quinoline and its derivatives. numberanalytics.comiipseries.org

The 20th century saw the development of synthetic quinoline-based antimalarials, largely driven by the need for alternatives to quinine during times of war. This led to the synthesis of chloroquine (B1663885) in 1934, a 4-aminoquinoline (B48711) that became a frontline antimalarial drug for decades. mmv.orgglobalresearchonline.netresearchgate.net Following this, other important quinoline antimalarials such as primaquine (B1584692) and mefloquine (B1676156) were developed. rsc.orgnih.gov

Beyond malaria, the quinoline scaffold proved to be a versatile platform for drug discovery, leading to the development of drugs in various therapeutic areas. academie-sciences.frrsc.org The fluoroquinolones, such as ciprofloxacin (B1669076), emerged as a major class of antibacterial agents in the 1980s. rsc.org Additionally, quinoline derivatives have been investigated and developed for their anticancer, anti-inflammatory, antiviral, and antifungal properties. researchgate.netacademie-sciences.frrsc.org

Notable Early Quinoline-Based Drugs:

Drug NameYear of Discovery/IntroductionTherapeutic Class
Quinine1820 (isolated)Antimalarial
Chloroquine1934 (synthesized)Antimalarial
Primaquine1940sAntimalarial
Ciprofloxacin1980sAntibacterial

Overview of the 4-Quinolinol Chemotype in Medicinal Chemistry

The 4-quinolinol (or 4-hydroxyquinoline) core, a tautomeric form of 4(1H)-quinolone, is a significant chemotype in medicinal chemistry. uni-konstanz.de This structural motif is present in a variety of biologically active compounds. ontosight.aiontosight.ai Derivatives of 4-quinolinol have demonstrated a wide range of pharmacological activities, including antimalarial, antibacterial, antifungal, and anticancer effects. uni-konstanz.deontosight.ai

The biological activity of 4-quinolinol derivatives is often attributed to their ability to chelate metal ions and to participate in hydrogen bonding, which can be crucial for interacting with biological targets like enzymes and receptors. The tautomeric nature of the 4-quinolinol/4-quinolone system can also influence the molecule's properties and its interactions within a biological system. uni-konstanz.deresearchgate.net

In the context of antimalarial research, 4-quinolinol derivatives have been investigated for their ability to interfere with the heme detoxification pathway in the malaria parasite. ontosight.ai For other infectious diseases, they have shown promise as antibacterial and antifungal agents. uni-konstanz.deontosight.ai Furthermore, certain 4-quinolinol derivatives have been explored for their potential as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com The versatility of the 4-quinolinol scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. ontosight.aiontosight.ai

Positioning of 8-Chloro-2-phenylquinolin-4-ol within Contemporary Quinoline Research

This compound belongs to the class of 2-phenyl-4-quinolinols, which are a subject of ongoing research interest. The presence of a phenyl group at the 2-position and a chlorine atom at the 8-position of the quinoline ring are key structural features that can significantly influence the compound's biological activity.

Contemporary research on quinoline derivatives is often focused on overcoming drug resistance and developing agents with novel mechanisms of action. nih.govbohrium.com The 2-phenylquinoline (B181262) scaffold, in particular, has been investigated for its potential as an anticancer agent. acs.org The substitution pattern on both the quinoline and the phenyl rings can be systematically varied to optimize activity and selectivity. For instance, derivatives of 2-phenylquinoline have been identified as antimitotic agents that interact with tubulin. acs.org

The specific compound, this compound, combines the features of a 4-quinolinol with a 2-phenyl and an 8-chloro substitution. Halogenation, such as the introduction of a chlorine atom, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn affect its pharmacokinetic and pharmacodynamic profile. mdpi.com

While specific research findings on this compound are not extensively detailed in the public domain, its structural components suggest its relevance in the search for new therapeutic agents, particularly in areas where substituted quinolines have shown promise, such as in anticancer and antimicrobial research. researchgate.netarabjchem.org The synthesis and biological evaluation of analogues with similar substitution patterns are a common theme in modern medicinal chemistry. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKESBVHFFXMUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327363
Record name 8-chloro-2-phenylquinolin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439147-12-3
Record name 8-chloro-2-phenylquinolin-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID80327363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439147-12-3
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Synthetic Methodologies for 8 Chloro 2 Phenylquinolin 4 Ol and Analogues

General Strategies for Quinoline (B57606) Core Construction

The formation of the quinoline nucleus is a well-established area of heterocyclic chemistry, with numerous named reactions developed over the past century. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. The choice of starting materials and reaction conditions dictates the substitution pattern of the final quinoline product. For a target molecule like 8-Chloro-2-phenylquinolin-4-ol, synthetic planning would involve precursors such as 2-chloroaniline (B154045) or a derivative thereof, combined with a three-carbon chain component that can provide the phenyl group at the 2-position and the hydroxyl group at the 4-position.

Gould-Jacobs Reaction Adaptations and Modifications

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonate intermediate. This is followed by a thermally induced intramolecular cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester. Subsequent saponification and decarboxylation afford the desired 4-hydroxyquinoline.

To synthesize an 8-chloro substituted analogue, 2-chloroaniline would be the starting aniline. The high temperatures required for the cyclization step (typically ~250 °C) can be a limitation, but the use of high-boiling point solvents like diphenyl ether or mineral oil can improve yields.

Reaction Scheme: Gould-Jacobs Synthesis

Step 1: Condensation

2-Chloroaniline + Diethyl ethoxymethylenemalonate → Diethyl ((2-chloroanilino)methylene)malonate

Step 2: Thermal Cyclization

Diethyl ((2-chloroanilino)methylene)malonate → Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Step 3: Saponification & Decarboxylation

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate → 8-Chloro-4-hydroxyquinoline-3-carboxylic acid → 8-Chloroquinolin-4-ol

While the classic Gould-Jacobs reaction is effective for producing quinolones with no substituent at the C2 position, modifications would be necessary to introduce the 2-phenyl group of the target compound. This typically involves starting with a different carbonyl compound, which leads into other named reactions like the Conrad-Limpach synthesis.

Intramolecular Cyclization Approaches (e.g., from 2-aminochalcone derivatives)

A highly effective route to 2-phenyl-4-quinolones involves the intramolecular cyclization of 2-aminochalcone (1-(2'-aminophenyl)-3-phenyl-2-propene-1-one) derivatives. These precursors can be synthesized via the Claisen-Schmidt condensation of a 2-aminoacetophenone (B1585202) with benzaldehyde. The subsequent cyclization of the 2-aminochalcone is typically acid- or base-catalyzed.

This methodology often first yields a 2,3-dihydro-2-phenyl-4-quinolone (a dihydroquinolin-4-one), which must then be oxidized to the aromatic quinolone. An alternative is the reductive cyclization of a 2'-nitrochalcone, where the nitro group is reduced to an amine in situ, which then spontaneously cyclizes. This approach can be achieved using various reducing systems, including formic acid as a carbon monoxide surrogate with a suitable catalyst.

Reactant (Chalcone)Catalyst/ReagentProductYield (%)
1-(2'-Aminophenyl)-3-phenyl-2-propene-1-oneZnCl2, then Diacetoxy iodobenzene/KOH2-Phenylquinolin-4(1H)-one-
1-(2'-Nitrophenyl)-3-phenyl-2-propene-1-oneFormic Acid/Acetic Anhydride, Ru3(CO)122-Phenylquinolin-4(1H)-one93%
1-(2'-Nitrophenyl)-3-(4-methylphenyl)-2-propene-1-oneFormic Acid/Acetic Anhydride, Ru3(CO)122-(4-Methylphenyl)quinolin-4(1H)-one90%
1-(2'-Nitrophenyl)-3-(4-methoxyphenyl)-2-propene-1-oneFormic Acid/Acetic Anhydride, Ru3(CO)122-(4-Methoxyphenyl)quinolin-4(1H)-one93%

This table presents data for the synthesis of 2-phenylquinolone analogues, illustrating the effectiveness of the intramolecular cyclization approach.

Acid-Catalyzed Dehydration Routes for Dihydroquinolin-4-ones

The synthesis of quinolin-4-ones can proceed through a dihydroquinolin-4-one intermediate, as mentioned previously. The cyclization of 2-aminochalcones often yields these dihydro derivatives, which then require a subsequent dehydrogenation (oxidation) step to form the fully aromatic quinoline ring system.

The intramolecular cyclization of the chalcone (B49325) itself is an acid-catalyzed process that involves the nucleophilic attack of the aniline nitrogen onto the α,β-unsaturated ketone, followed by tautomerization and dehydration to form the heterocyclic ring. The final step of aromatization can be accomplished with various oxidants, such as diacetoxy iodobenzene.

Classic Quinoline Synthesis Reactions (e.g., Doebner, Doebner-Miller, Conrad-Limpach, Combes)

Several classic named reactions provide pathways to substituted quinolines and can be adapted for the synthesis of this compound.

Conrad-Limpach Synthesis : This reaction involves the condensation of an aniline with a β-ketoester. To obtain the target compound, 2-chloroaniline would be reacted with a benzoylacetic ester (e.g., ethyl benzoylacetate). The reaction first forms a β-aminoacrylate intermediate, which is then cyclized at high temperatures (around 250 °C) to afford the 4-hydroxyquinoline. This is one of the most direct routes to 2-aryl-4-hydroxyquinolines.

Combes Quinoline Synthesis : This method uses an aniline and a β-diketone under acidic conditions. For the target molecule, reacting 2-chloroaniline with benzoylacetone (B1666692) would, after acid-catalyzed cyclization and dehydration, yield 8-chloro-2-methyl-4-phenylquinoline, which is an isomer of the desired product. To obtain a 2-phenyl-4-hydroxy structure, the starting materials would need to be adjusted, making the Conrad-Limpach a more direct route.

Doebner-von Miller Reaction : This reaction typically synthesizes 2- and/or 4-substituted quinolines from an aniline and an α,β-unsaturated aldehyde or ketone under strong acid catalysis. For example, reacting 2-chloroaniline with benzalacetone (4-phenyl-3-buten-2-one) would be expected to yield 8-chloro-4-methyl-2-phenylquinoline. As with the Combes synthesis, this route is not ideal for producing the 4-hydroxy substitution pattern.

Microwave-Assisted Synthetic Protocols

A significant advancement in quinoline synthesis is the application of microwave irradiation, which can dramatically reduce reaction times, improve yields, and promote greener chemistry by enabling solvent-free conditions. Many of the classic syntheses, including the Gould-Jacobs, Combes, and Friedländer reactions, have been successfully adapted to microwave-assisted protocols.

For instance, the Combes synthesis of 2-methyl-4-quinolinones has been achieved in high yields and short reaction times under solvent-free microwave irradiation using a solid acid catalyst. Similarly, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can produce quinolines in just 5 minutes in excellent yield. These protocols offer significant advantages over traditional methods that require prolonged heating in high-boiling point solvents.

Reaction TypeReactantsConditionsTimeYield (%)Reference
Combes SynthesisAniline, AcetylacetoneNKC-9 resin, MW, 120°C8 min92%
Friedländer Synthesis2-Aminobenzophenone, CyclohexanoneAcetic acid, MW, 160°C5 min95%
Gould-Jacobs ReactionAniline, EMMENeat, MW, 250°C30 min26%
Gould-Jacobs ReactionAniline, EMMENeat, MW, 300°C5 min47%

This table highlights the efficiency gains of using microwave-assisted protocols for various quinoline syntheses.

Regioselective Functionalization Strategies at the Quinoline Nucleus

An alternative to constructing the quinoline ring with pre-installed substituents is the direct functionalization of a simpler quinoline core. Modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, have become powerful tools for the regioselective introduction of functional groups onto the quinoline scaffold.

For a substrate like 8-chloroquinoline, functionalization can be directed to various positions. The electronic properties of the chloro-substituent and the directing ability of the quinoline nitrogen influence the regioselectivity of these reactions. Using specific metal amides, it is possible to achieve selective metalation at the C-2, C-3, or C-8 positions of chloro-substituted quinolines, which can then be quenched with an electrophile. For instance, magnesiation using TMP-based reagents can allow for functionalization at positions that are otherwise difficult to access. These advanced strategies provide a flexible and efficient route to highly substituted quinolines that may not be readily available through classical cyclization methods.

Introduction of Chlorine Substituents (e.g., Hypervalent Iodine-Mediated Chlorination)

The introduction of halogen atoms, such as chlorine, into the quinolone framework is a critical step for modulating the electronic and steric properties of the molecule. While various chlorinating agents exist, modern methods favor reagents that offer high regioselectivity and mild reaction conditions. Hypervalent iodine(III) reagents have emerged as environmentally benign and powerful tools for such transformations.

These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), can promote the regioselective halogenation of quinolones. The process typically involves the use of a hypervalent iodine(III) compound as an oxidant in the presence of a chlorine source, like potassium chloride (KCl). This method is advantageous due to its operational simplicity, high yields, and tolerance of various functional groups. The direct functionalization of C–H bonds using hypervalent iodine reagents is a powerful strategy for creating C-heteroatom bonds under mild conditions, often at room temperature. This approach avoids the harsh conditions associated with traditional halogenation methods.

Phenyl Group Incorporation at C-2

The installation of the phenyl group at the C-2 position is fundamental to the core structure of the target compound. This is typically achieved during the initial construction of the quinolone ring system itself. A widely used method for synthesizing 4-quinolones is the Conrad-Limpach-Knorr reaction.

This synthesis involves two main routes depending on the reaction temperature:

Conrad-Limpach Synthesis: An aniline is reacted with a β-ketoester. For the synthesis of a 2-phenyl substituted quinolone, an aniline (such as 2-chloroaniline for the target molecule) would be reacted with an aryl β-ketoester like ethyl benzoylacetate. At higher temperatures (around 250 °C), this condensation and subsequent intramolecular cyclization lead to the formation of a 4-quinolone with the substituent from the ketoester (the phenyl group) at the C-2 position.

Knorr Synthesis: At lower temperatures (below 100 °C), the reaction between the aniline and β-ketoester proceeds through a different intermediate (a β-ketoanilide) to form a 2-quinolone.

Therefore, by choosing the appropriate starting materials (a suitably substituted aniline and ethyl benzoylacetate) and reaction conditions (high temperature), the 2-phenyl-4-quinolone core can be efficiently assembled.

Hydroxyl Group Installation at C-4

The hydroxyl group at the C-4 position is an intrinsic feature of the 4-quinolone structure, which exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. The synthetic methods used to build the quinolone ring, such as the Conrad-Limpach reaction, directly yield the 4-quinolone (or quinolin-4-one) product, which contains a carbonyl group (C=O) at the C-4 position.

This keto-enol tautomerism means the compound can exist as both 8-chloro-2-phenylquinolin-4(1H)-one and this compound. The installation of this functionality is therefore not a separate step but an outcome of the primary cyclization strategy used to form the heterocyclic ring. The C-4 oxo group is considered essential for the activity of many quinolone compounds.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of a multi-substituted compound like this compound is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. The optimization process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry for each synthetic step.

For instance, in a hypervalent iodine-mediated chlorination step, key variables would be screened to find the optimal conditions. The choice of the iodine(III) reagent (e.g., PIFA vs. PIDA), the chlorine source, the solvent, and the reaction temperature can significantly impact the outcome. An example of such an optimization process for a model chlorination reaction is detailed in the table below.

EntryOxidant/Halide SourceSolventTemperature (°C)Time (min)Yield (%)
1PIFA / KClMeOH251086
2PIDA / KClMeOH251079
3PIFA / KClCH3CN251575
4PIFA / KClH2O251088
5PIFA / NaClMeOH251565

This table is illustrative, based on typical optimization studies for C-H halogenation of 4-quinolones, showing how systematic variation of conditions can identify the most efficient protocol.

Derivatization Strategies for Expanding this compound Structural Diversity

The structure of this compound serves as a versatile scaffold for further chemical modification, allowing for the generation of a library of analogues. Derivatization can be targeted at several reactive sites on the molecule.

N-1 Position: The nitrogen atom in the quinolone ring is a common site for substitution. Alkylation, arylation, or acylation at this position can be achieved using various electrophiles. For example, potent quinolone compounds often feature ethyl, butyl, or cyclopropyl (B3062369) groups at the N-1 position.

C-3 Position: The C-3 position is susceptible to electrophilic substitution. Halogenation or other functionalizations can be introduced at this site to create new derivatives. While modification of a C-3 carboxylic acid group often decreases activity in antibacterial quinolones, other substitutions can be explored for different purposes.

C-4 Hydroxyl Group: The C-4 hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. This modification can influence the compound's solubility and other physicochemical properties.

Aromatic Rings: Both the quinoline ring system and the C-2 phenyl ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. For example, nitration or further halogenation could add functional handles for subsequent cross-coupling reactions.

These derivatization strategies enable the systematic exploration of the structure-activity relationship of the this compound core, providing a platform for developing a diverse range of related compounds.

Molecular Mechanisms of Action and Pharmacological Target Interactions

Anticancer Mechanisms and Molecular Targets

Research indicates that the anticancer effects of 2-phenyl-4-quinolone derivatives stem from their ability to interfere with fundamental cellular processes essential for tumor growth and survival. spandidos-publications.comgoogle.com These compounds are recognized as antimitotic agents, primarily targeting microtubule dynamics, which are crucial for cell division. researchgate.netresearchgate.net Their mechanism of action often involves inducing cell cycle arrest and programmed cell death (apoptosis) in cancer cells. spandidos-publications.com Furthermore, certain quinoline (B57606) derivatives have been identified as inhibitors of key signaling proteins known as receptor tyrosine kinases. arabjchem.org

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A primary mode of action for 2-phenyl-4-quinolone compounds as antitumor agents is their ability to bind to tubulin and inhibit its polymerization into microtubules. google.comresearchgate.net Microtubules are essential components of the cell's cytoskeleton and form the mitotic spindle, which is necessary for chromosome segregation during cell division. researchgate.net By disrupting microtubule assembly, these compounds effectively halt the process of mitosis. google.comnih.gov

This inhibitory action on tubulin polymerization is a shared characteristic among many potent antimitotic agents. researchgate.netresearchgate.net The effectiveness of these compounds is often compared to well-known natural antimitotic products. spandidos-publications.com Molecular docking studies have further supported the hypothesis that these compounds bind effectively to tubulin, thereby preventing the formation of the mitotic spindle.

Detailed mechanistic studies have revealed that several 2-phenyl-4-quinolone derivatives exert their antimitotic effects by binding to the colchicine (B1669291) site on β-tubulin. nih.govacs.org Colchicine is a classic natural product that inhibits microtubule polymerization by binding to this specific site. researchgate.net Compounds that interact with the colchicine binding site are known as microtubule destabilizers. nih.gov

The ability of these quinolone derivatives to compete with radiolabeled colchicine for binding to tubulin confirms their interaction at this site. acs.org For example, a fluorinated 2-phenyl-4-quinolone derivative demonstrated potent inhibition of both tubulin polymerization (with an IC50 of 0.46 μM) and colchicine binding, with activities comparable to colchicine itself. acs.org Docking experiments with other quinoline derivatives have also predicted binding to the colchicine site of tubulin. arabjchem.org This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for mitotic progression. nih.gov

Modulation of Cell Cycle Progression

By disrupting microtubule dynamics, 8-Chloro-2-phenylquinolin-4-ol and its analogs effectively modulate the cell cycle, a tightly regulated process that governs cell division. The disruption of the mitotic spindle triggers a cellular checkpoint, leading to an arrest in the G2/M phase of the cell cycle. spandidos-publications.comnih.govspandidos-publications.com This arrest prevents the cell from entering or completing mitosis, thereby inhibiting cell proliferation.

Numerous studies on 2-phenyl-4-quinolone derivatives have confirmed their ability to induce G2/M phase arrest in various human cancer cell lines, including leukemia, colorectal adenocarcinoma, and others. spandidos-publications.comspandidos-publications.comresearchgate.net For instance, the derivative known as YT-1 was shown to induce G2/M phase arrest in U937 leukemia cells. spandidos-publications.com This effect is a direct consequence of their action as microtubule-targeting agents, which are known to promote the activity of proteins like CDK1 that play a role in this phase of the cell cycle. spandidos-publications.com The sustained arrest at this checkpoint can ultimately lead the cancer cell toward apoptosis. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

A crucial outcome of the cellular stress induced by G2/M arrest and microtubule disruption is the activation of programmed cell death, or apoptosis. nih.gov This is a key mechanism through which these compounds eliminate cancer cells. spandidos-publications.comspandidos-publications.com The induction of apoptosis has been observed in multiple cancer cell lines treated with 2-phenyl-4-quinolone derivatives. nih.govspandidos-publications.comresearchgate.net

The apoptotic process triggered by these compounds often involves the intrinsic, or mitochondrial-dependent, pathway. spandidos-publications.comspandidos-publications.com This is characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.com This release subsequently activates a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell. spandidos-publications.com Studies have shown that treatment with these compounds leads to an increase in pro-apoptotic proteins like Bax and Bak, and a decrease in anti-apoptotic proteins like Bcl-2, further confirming the involvement of the mitochondrial pathway. spandidos-publications.com

Inhibition of Receptor Tyrosine Kinases

Beyond their effects on the cytoskeleton, quinoline derivatives have also been identified as inhibitors of receptor tyrosine kinases (RTKs). arabjchem.org RTKs are a family of cell surface receptors that play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. benthamscience.com Aberrant activation of RTKs through mutation or overexpression is a common driver of cancer. benthamscience.comnih.gov Therefore, inhibiting these kinases is a major strategy in modern cancer therapy. researchgate.net

A specific and significant target within the RTK family for some quinoline-based compounds is the c-Met kinase, also known as the hepatocyte growth factor receptor (HGFR). benthamscience.com The HGF/c-Met signaling pathway, when abnormally activated, is linked to tumor growth, invasion, and metastasis in a variety of human cancers, and its high expression often correlates with a poor prognosis. benthamscience.comrsc.org

Derivatives of the quinoline scaffold have been developed as potent inhibitors of c-Met kinase. rsc.org For example, a 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivative showed a c-Met IC50 value of 0.59 nM and exhibited antitumor activity against several cancer cell lines. researchgate.net These inhibitors typically bind to the kinase domain of the receptor, preventing its activation (autophosphorylation) and blocking downstream signaling cascades that promote cancer cell growth and survival. benthamopenarchives.com Molecular dynamics simulations have helped to identify crucial interactions for effective binding, such as hydrogen bonds with key amino acid residues like Met1160 in the c-Met binding pocket. nih.gov

Data Tables

Table 1: Inhibitory Activity of a Fluorinated 2-Phenyl-4-quinolone Analog

Parameter Value Reference
Tubulin Polymerization IC50 0.46 μM acs.org

Table 2: c-Met Kinase Inhibitory Activity of a Quinolone Derivative

Compound Type Target IC50 Reference
Epidermal Growth Factor Receptor (EGFR) Inhibition

Quinoline-based compounds have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the development and progression of various cancers. nih.gov The binding of these inhibitors to EGFR can block the downstream signaling pathways that lead to cell proliferation and survival. Although the broader class of quinoline derivatives is known for this activity, specific detailed studies on this compound's direct EGFR inhibition are limited in publicly accessible literature. Research on structurally related quinazoline-based inhibitors has shown that modifications, such as the introduction of chlorine atoms, can influence potency and selectivity for EGFR mutants. nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R) and IGF-2R Inhibition

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is crucial for cell growth and is a target in cancer therapy. nih.govnih.gov Inhibition of IGF-1R can suppress cell proliferation and increase sensitivity to other treatments like radiotherapy. nih.gov While various compounds, including some with quinoline-like structures, have been developed as IGF-1R inhibitors, specific data detailing the direct interaction and inhibitory potency of this compound against IGF-1R or IGF-2R are not extensively documented in available research. Studies on other complex heterocyclic compounds that include a phenylquinoline moiety have demonstrated that they can act as potent inhibitors of the IGF-1R pathway. nih.govoncotarget.com

Topoisomerase Inhibition (DNA Gyrase and Topoisomerase IV)

Interference with PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. mdpi.comwikipedia.org Consequently, inhibitors of this pathway are of significant therapeutic interest. mdpi.comatlantis-press.com Quinoline and quinazoline (B50416) derivatives have been explored as scaffolds for PI3K/mTOR inhibitors. atlantis-press.com These compounds can block the kinase activity within the pathway, leading to a halt in cell cycle progression and a reduction in tumor growth. scientificarchives.comnih.gov However, specific research demonstrating the direct inhibitory effect of this compound on the components of the PI3K/Akt/mTOR pathway is not detailed in the available literature.

Disruption of Cell Migration and Angiogenesis

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and involves the migration of endothelial cells. ebi.ac.ukmdpi.com Quinoline derivatives have been shown to possess anti-angiogenic properties. researchgate.net They can interfere with the signaling pathways that control endothelial cell migration and proliferation. mdpi.comnih.gov For instance, some quinoline derivatives have been found to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVEC). researchgate.net While the general class of compounds shows promise in this area, specific studies quantifying the effect of this compound on cell migration and angiogenesis are sparse.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. nih.govscbt.com As rapidly proliferating cancer cells have a high demand for nucleotides, DHODH is considered a key target for anticancer therapies. nih.govfrontiersin.org Inhibition of DHODH leads to pyrimidine (B1678525) starvation, S-phase cell cycle arrest, and apoptosis. nih.gov While a variety of chemical compounds act as DHODH inhibitors, specific evidence linking this compound to DHODH inhibition is not prominently featured in the reviewed scientific literature.

Proteasome Inhibition

The proteasome is a protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, triggering cell death. Some metal complexes of 8-hydroxyquinolines have been reported to inhibit the chymotrypsin-like activity of the proteasome, which is associated with the induction of apoptosis in cancer cells. researchgate.net It is important to note that the subject compound is an 8-chloro, 4-ol derivative, and its activity as a proteasome inhibitor has not been specifically established in the available sources.

Antimicrobial Mechanisms and Molecular Targets

The quinoline scaffold is a foundational structure in medicinal chemistry, giving rise to a diverse range of compounds with significant pharmacological activities, including antibacterial effects. The antibacterial action of quinoline derivatives is highly adaptable through synthetic modifications of the core structure. Research has identified several key bacterial pathways that are inhibited by these compounds, validating them as targets for novel antibacterial agents.

A primary and well-established mechanism of action for quinoline-based antibacterials is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolone compounds target the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV. They stabilize the enzyme-DNA complex, which blocks the DNA replication machinery and leads to the generation of double-strand breaks in the DNA, triggering the SOS DNA repair system and ultimately causing cell death. The potency of quinolones can differ for the two enzymes; for instance, in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is often the primary target, whereas DNA gyrase is typically the main target in Gram-negative bacteria.

While direct enzymatic inhibition data for this compound is not extensively detailed in the reviewed literature, its structural class is widely recognized for this mechanism. Studies on closely related quinoline derivatives have demonstrated potent inhibitory activity against these enzymes. For example, certain novel quinoline derivatives show significant inhibition of the E. coli DNA gyrase enzyme with IC50 values as low as 3.39 μM. Molecular docking and simulation studies further support that quinoline analogues can bind favorably to the fluoroquinolone binding site on both DNA gyrase and topoisomerase IV.

Compound ClassTarget EnzymeOrganismIC50 (µM)Reference
Novel Quinoline Derivative (14)DNA GyraseE. coli3.39
2-(4-Bromophenyl)quinoline-4-carbohydrazide (10)DNA GyraseS. aureus8.45
Thiophene InhibitorDNA GyraseE. coli0.16
Thiophene InhibitorTopoisomerase IVE. coli~90
Disalicylic Acid Schiff Base (5h)DNA GyraseE. coli1.80
Disalicylic Acid Schiff Base (5h)Topoisomerase IVE. coli3.50

This table presents inhibitory concentrations for various quinoline and related derivatives against bacterial topoisomerases to illustrate the mechanism's potential.

In Gram-negative bacteria, the outer membrane contains lipopolysaccharide (LPS), a large glycolipid essential for creating a permeability barrier and protecting the cell from the external environment. The biogenesis of this membrane requires a multi-protein complex, known as the LPS transport (Lpt) machinery, to move LPS from its synthesis site in the inner membrane to the outer leaflet of the outer membrane. This pathway is a validated target for new antibacterial agents.

Recent studies have identified that certain quinoline derivatives can exert their antibacterial effect by disrupting this crucial transport system. One mechanism involves the inhibition of the interaction between two key proteins in the periplasmic bridge of the Lpt complex: LptA and LptC. A quinoline derivative, identified as IMB-881, was found to target LptA, thereby impairing the LptA-LptC interaction and blocking the transport of LPS across the periplasm. Similarly, another study demonstrated that a hydroxyquinoline compound could block this same interaction by targeting LptA. Molecular docking assays suggest that a hybrid molecule containing a hydroxyquinoline fragment could be responsible for the LptA interaction, showcasing the potential for this class of compounds to inhibit LPS transport.

Furthermore, another 8-hydroxy-quinoline derivative was found to disrupt the interaction between LPS and High Mobility Group Box 1 (HMGB1), a protein that mediates the delivery of extracellular LPS into the cell's cytosol, which is critical for triggering lethal immune responses during infection. The derivative was shown to bind directly to HMGB1, altering its conformation and inhibiting its ability to transport LPS.

The bacterial cell wall is a critical structure for maintaining cell integrity and is a well-established target for antibiotics. Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a key enzyme in the biosynthesis of the bacterial cell wall. It catalyzes the first committed step in the hexosamine biosynthesis pathway, which produces the necessary precursors for peptidoglycan and LPS. As this enzyme is crucial for cell survival and growth in both bacteria and fungi, it is considered a promising target for novel antimicrobial agents.

Several studies have investigated quinoline derivatives as potential inhibitors of GlcN-6-P synthase. Through in silico molecular docking studies, various 2-chloroquinoline (B121035) derivatives have been identified as potential inhibitors of GlcN-6-P synthase from E. coli (PDB: 1XFF). These computational models predict that the quinoline scaffold can bind within the active site of the enzyme, suggesting a plausible mechanism for its antimicrobial activity. The research indicates that compounds containing the 2-chloroquinoline moiety fulfill the structural requirements to act as inhibitors of this enzyme, presenting a viable strategy for the development of new antibacterial drugs.

Bacterial fatty acid synthesis (FASII) is an essential metabolic pathway responsible for building the fatty acids required for cell membranes and other critical components like the lipid A portion of LPS. The enzymes in this pathway are structurally distinct from their mammalian counterparts, making them attractive targets for the development of narrow-spectrum antibacterial drugs. Key enzymes in this pathway include Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) and β-Ketoacyl-ACP Synthase (FabB/FabF and FabH).

Enoyl-ACP reductase (FabI) catalyzes the final reduction step in the fatty acid elongation cycle. While direct inhibition by this compound is not specified, the broader class of quinoline-related structures has been implicated in targeting the FASII pathway. For instance, some hydroxyquinoline compounds are known to be important for virulence in P. aeruginosa, linking the quinoline structure to this metabolic area.

β-Ketoacyl-ACP synthase III (FabH) initiates the fatty acid synthesis process, while FabB and FabF are involved in the elongation steps. Interestingly, a FabH homolog in Pseudomonas aeruginosa is involved in the synthesis of an extracellular quinoline derivative that functions as a quorum-sensing molecule, establishing a direct biochemical link between the FASII pathway and quinoline structures in bacteria. Though specific inhibitory data for this compound against these synthase enzymes is sparse, the essential nature of the FASII pathway and its connection to quinoline signaling molecules suggest it as a potential area of impact for quinoline-based inhibitors.

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to nearly all β-lactam antibiotics. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). PBP2a is a transpeptidase that continues to catalyze the cross-linking of the bacterial cell wall even in the presence of β-lactam antibiotics, which inactivate the native PBPs.

A promising strategy to combat MRSA is the use of compounds that can modulate PBP2a activity. Some molecules can bind to an allosteric site on PBP2a, which is distant from the active site. This binding induces a conformational change that opens the sheltered active site, allowing β-lactam antibiotics to gain access and inhibit the enzyme. Quinazolinones, which are structurally related to quinolines, have been shown to act as allosteric modulators of PBP2a, enhancing the efficacy of antibiotics like cefdinir.

Furthermore, docking studies on 4-aminoquinoline (B48711) derivatives have shown that they can interact directly with the PBP2a binding site. A study on 7-chlorophenylquinolinamine, a compound structurally similar to this compound, demonstrated through SAR docking studies that it binds within the PBP2a active site via hydrophobic interactions, hydrogen bonding, and halogen contacts. This suggests that quinoline derivatives have the potential to directly inhibit PBP2a or act as allosteric modulators, thereby providing a mechanism to overcome MRSA resistance.

CompoundTarget SiteInteracting Residues (PDB: 4DK1)Interaction TypeReference
7-chlorophenylquinolinamine (5b) Active SiteALA601, ILE614Hydrophobic
GLN521Hydrogen Bonding
TYR519, THR399Halogen Contacts
6-chlorocyclopentaquinolinamine (7b) Active SiteALA601, ILE614Hydrophobic
GLN521Hydrogen Bonding
TYR519, THR399Halogen Contacts
(not specified)π-alkyl interactions
Thiazolylketenyl Quinazolinone (TQ 4) Allosteric Site(not specified)Allosteric Modulation

This table summarizes the predicted binding interactions of quinoline derivatives with PBP2a based on molecular docking studies.

Antifungal Activity

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal properties. researchgate.net The antifungal action of compounds like this compound is often attributed to their ability to interfere with the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net

The primary mechanism of antifungal activity for many heterocyclic compounds, including quinoline derivatives, is the inhibition of lanosterol (B1674476) 14α-demethylase (LDM), a crucial enzyme in the ergosterol biosynthesis pathway. researchgate.netambeed.comresearchgate.net LDM, a cytochrome P450 enzyme (CYP51), is responsible for the demethylation of lanosterol, a key step in the formation of ergosterol. researchgate.netmdpi.com Ergosterol is vital for maintaining the integrity, fluidity, and permeability of the fungal cell membrane and is also involved in the function of membrane-bound enzymes. mdpi.com

Inhibition of LDM leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. researchgate.net This disruption of the cell membrane's structure and function ultimately inhibits fungal growth, making LDM a prime target for antifungal drug development. mdpi.comnih.govnih.gov Molecular docking studies on various quinoline derivatives have shown their potential to bind to the active site of fungal LDM, suggesting a similar mechanism for this compound. researchgate.netnih.gov The effectiveness of these compounds often correlates with their binding affinity for the enzyme. ambeed.comresearchgate.net

Table 1: Key Proteins in Fungal Ergosterol Biosynthesis Targeted by Quinolines

Protein Function Role in Fungal Viability
Lanosterol 14α-demethylase (LDM/Erg11/CYP51) Catalyzes the C14-demethylation of lanosterol. mdpi.com Essential for ergosterol production; its inhibition disrupts membrane integrity and function. mdpi.com
Sterol C14-reductase (Erg24) Reduces the C14-C15 double bond of sterol intermediates. A key enzyme in the later stages of ergosterol synthesis. nih.gov

| Squalene (B77637) epoxidase (Erg1) | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov | An early and essential step in the ergosterol pathway. |

Antiprotozoal Activity

Quinoline-containing compounds have long been a cornerstone in the treatment of protozoal diseases, most notably malaria. nih.gov Derivatives of quinoline have also shown promise against other protozoan parasites, such as Leishmania. nih.govgriffith.edu.au The antiprotozoal activity of 2-substituted quinolines, a class to which this compound belongs, has been linked to multiple mechanisms of action, including the disruption of parasite bioenergetics and inhibition of ergosterol biosynthesis in certain parasites. nih.gov

Antimalarial Mechanisms and Molecular Targets

The antimalarial activity of quinoline derivatives is a well-established and critical area of medicinal chemistry. nih.govpreprints.orgmdpi.com While the precise mechanisms can vary between different quinoline analogs, a central theme is the interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govesr.ie

Interference with Hemoglobin Digestion and Heme Polymerization Inhibition

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin within its acidic food vacuole to obtain essential amino acids. nih.govesr.ie This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and damage cellular components. nih.govesr.ie To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin, also known as malaria pigment. esr.iepdx.edu

Quinoline antimalarials, including chloroquine (B1663885) and other related compounds, are weak bases that accumulate to high concentrations within the acidic food vacuole of the parasite. nih.gov Here, they are thought to interfere with heme detoxification. One of the primary proposed mechanisms is the inhibition of heme polymerization. nih.govnih.govuii.ac.idjmp.ir These drugs can form a complex with heme, and this drug-heme complex may then cap the growing hemozoin crystal, preventing further polymerization. nih.gov This leads to the accumulation of toxic, free heme within the parasite, causing oxidative stress and ultimately leading to its death. nih.gov The ability of a compound to inhibit hemozoin formation is often correlated with its antimalarial activity. acs.org

Modulation of Drug Efflux in Resistant Parasites

The emergence of drug-resistant strains of P. falciparum has significantly compromised the efficacy of many quinoline-based antimalarials, particularly chloroquine. pdx.edunih.gov A key mechanism of resistance is the increased efflux of the drug from the parasite's food vacuole, which prevents the drug from reaching the high concentrations needed to inhibit heme polymerization. nih.govpdx.edu This efflux is mediated by transmembrane proteins located in the food vacuole membrane. pdx.edu Some newer quinoline derivatives and other compounds have been investigated for their ability to overcome this resistance, potentially by evading or inhibiting these efflux pumps. nih.govnih.gov

Interaction with Parasite Proteins (e.g., PfCRT, 22 kDa, 36 kDa proteins)

The molecular basis of chloroquine resistance is strongly linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. pdx.edu PfCRT is a transmembrane protein found in the parasite's digestive vacuole membrane. Mutations in this protein are a primary factor in the reduced accumulation of chloroquine in resistant strains. pdx.edu

In addition to PfCRT, other parasite proteins have been implicated in the action of and resistance to quinoline antimalarials. Research has identified specific drug-receptor proteins within the parasite. For instance, studies have shown that certain quinoline derivatives bind to parasite proteins with molecular weights of approximately 22 kDa and 36 kDa. The interaction with these proteins may be part of the drug's mechanism of action or related to resistance pathways. The development of novel quinoline analogs often considers these interactions to design compounds that can effectively combat both sensitive and resistant parasite strains.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Chloroquine
Clotrimazole
Ergosterol
Lanosterol
Mefloquine (B1676156)

Binding to High-Density Lipoproteins and Erythrocyte Membrane Proteins (Stomatin)

The interaction of this compound with plasma proteins and cellular membranes is a critical aspect of its pharmacokinetic and pharmacodynamic profile. While direct studies on the binding of this compound to high-density lipoproteins (HDLs) and the erythrocyte membrane protein stomatin are not extensively detailed in the available literature, the behavior of similar quinoline derivatives provides insights into potential interactions. Quinoline compounds, due to their structural characteristics, are known to interact with various biological molecules, which can influence their distribution and availability at target sites.

The lipophilic nature of the phenyl and chloro-substituted quinoline core suggests a likelihood of partitioning into lipoprotein structures like HDLs. These interactions are typically governed by hydrophobic forces, where the nonpolar regions of the molecule associate with the lipid components of the lipoprotein particles. Such binding can affect the compound's solubility in plasma, its transport to various tissues, and its metabolic fate.

Similarly, interactions with erythrocyte membrane proteins, such as stomatin, are plausible. Stomatin is an integral membrane protein that is involved in regulating ion channel activity and membrane structure. The planar aromatic system of quinoline derivatives can facilitate intercalation into the lipid bilayer of erythrocytes and interaction with membrane-associated proteins. These interactions could potentially modulate erythrocyte function and stability, although specific data for this compound is not currently available.

Anti-inflammatory Mechanisms and Molecular Targets

This compound is a member of the quinoline class of compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory properties. The anti-inflammatory effects of this compound are attributed to its interaction with multiple molecular targets involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. nih.gov Many anti-inflammatory drugs exert their effects by inhibiting these enzymes.

Quinoline derivatives have been investigated as potential COX inhibitors. doi.org For instance, certain pyrazolylbenzyltriazole-based compounds have demonstrated inhibitory activity against both COX-1 and COX-2. nih.gov While specific IC50 values for this compound are not provided in the search results, the general activity of the quinoline scaffold suggests a potential for COX inhibition. For comparison, a series of 1,5-diarylpyrazoles showed moderate to weak inhibition of COX-1 and moderate inhibition of COX-2, with IC50 values for COX-2 ranging from 0.52 to 22.25 μM. acs.org Another compound, PYZ16, exhibited a COX-2 IC50 of 0.52 μM with a selectivity index of 10.73. acs.org The inhibitory potential of quinoline derivatives against COX enzymes highlights a likely mechanism for the anti-inflammatory action of this compound.

Table 1: Comparative COX Inhibitory Activity of Related Compounds

Compound Class Target IC50 (μM) Selectivity Index (S.I.)
1,5-Diarylpyrazoles COX-2 0.52 - 22.25 -
PYZ16 COX-2 0.52 10.73
Celecoxib (Standard) COX-2 0.78 9.51
PYZ19 COX-2 5.01 -
PYZ20 COX-2 0.33 -
ODZ2 COX-2 0.48 132.83

This table presents data for compounds structurally related to or in the same therapeutic class as this compound to provide context for its potential activity. Data for this compound itself is not available in the provided search results.

In addition to direct enzyme inhibition, a crucial anti-inflammatory mechanism is the suppression of the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and COX-2. scielo.brmdpi.com Lipopolysaccharide (LPS) is a potent inducer of these proteins in macrophages. mdpi.com Various natural and synthetic compounds have been shown to inhibit the LPS-induced expression of iNOS and COX-2. scielo.brnih.gov

For example, extracts from Acanthopanax leucorrhizus have been shown to dose-dependently inhibit the protein expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages. scielo.br Similarly, Harpagoside, a component of devil's claw, inhibits LPS-induced mRNA and protein expression of both COX-2 and iNOS. miloa.eu This effect is often mediated through the inhibition of transcription factors like NF-κB. miloa.eu While direct evidence for this compound is not available, its quinoline structure suggests it may share this mechanism of downregulating the expression of key inflammatory enzymes. researchgate.net

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org Inhibition of the NLRP3 inflammasome is a promising strategy for treating a variety of inflammatory diseases. frontiersin.org

Several compounds have been identified as inhibitors of the NLRP3 inflammasome. researchgate.netrndsystems.com For example, a compound designated as 16673-34-0 is a known NLRP3 inflammasome inhibitor that blocks the formation of the inflammasome and the release of IL-1β in stimulated mouse macrophages. rndsystems.com Another compound, a limonoid designated as compound 4, demonstrated potential in inhibiting the NLRP3 inflammasome with IC50 values of 9.7 ± 3.7 μM against lactate (B86563) dehydrogenase (LDH) release and 7.8 ± 4.9 μM against IL-1β secretion. researchgate.net The ability of certain molecules to interfere with the assembly and activation of the NLRP3 inflammasome represents a significant anti-inflammatory pathway that could be relevant for quinoline derivatives like this compound.

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation. wikipedia.orgfrontiersin.org By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downstream suppression of inflammatory responses. frontiersin.org PDE4 is predominantly found in immune cells, making it an attractive target for anti-inflammatory drugs. wikipedia.org

PDE4 inhibitors are known to have anti-inflammatory effects and have been investigated for a range of inflammatory conditions. wikipedia.orgfrontiersin.org Rolipram is a well-known example of a PDE4 inhibitor. wikipedia.org While a direct link between this compound and PDE4 inhibition is not established in the provided results, some xanthine (B1682287) derivatives, which are also heterocyclic compounds, act as selective PDE4 inhibitors. n-jz.com This suggests that heterocyclic scaffolds, in general, can be designed to target PDE4.

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that is activated by various stimuli, including capsaicin, heat, and protons. tocris.comnih.gov It plays a significant role in pain perception and neurogenic inflammation. mdpi.com Antagonism of the TRPV1 receptor is a therapeutic strategy for managing pain and inflammation. tocris.commdpi.com

Research has identified various TRPV1 antagonists. tocris.com BCTC, for example, is a potent TRPV1 antagonist with IC50 values of 6.0 nM against acid-induced activation and 35 nM against capsaicin-induced activation of rat TRPV1 receptors. tocris.com A patent application mentions phenyl-quinoline derivatives as TRPV1 antagonists, suggesting that the this compound scaffold is relevant to this target. google.com Specifically, the patent describes compounds with a quinoline core that exhibit TRPV1 antagonistic activity, indicating that this compound could potentially function through this mechanism to exert anti-inflammatory and analgesic effects.

Table 2: Compound Names Mentioned

Compound Name
This compound
Stomatin
Celecoxib
Lipopolysaccharide (LPS)
Harpagoside
Interleukin-1β (IL-1β)
Interleukin-18 (IL-18)
Rolipram
Capsaicin
BCTC (4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide)
PYZ16
PYZ19
PYZ20
ODZ2

Antiviral Mechanisms and Molecular Targets

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities, and this compound is no exception. Its antiviral effects are attributed to its ability to interfere with various stages of the viral life cycle through the inhibition of key viral and host enzymes.

Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)

Human Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. nih.govhaematologica.org This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. haematologica.org Rapidly proliferating cells, including cancer cells and virus-infected cells, have a high demand for pyrimidines, making DHODH a prime target for therapeutic intervention. nih.govresearchgate.net

Inhibition of DHODH by compounds like this compound and its derivatives can lead to the depletion of the pyrimidine pool within the host cell. nih.gov This, in turn, hampers viral replication, which is heavily dependent on the host's cellular machinery for nucleotide synthesis. The inhibition of DHODH has been shown to be an effective antiviral strategy against a range of viruses. nih.govrsc.org

Compound Class Target Enzyme Mechanism of Action Therapeutic Potential
QuinolinesHuman Dihydroorotate Dehydrogenase (DHODH)Depletion of pyrimidine nucleotides, hindering viral replication.Antiviral, Anticancer

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Helicase (nsp13), RdRp)

The 2-phenylquinoline (B181262) scaffold has emerged as a promising framework for the development of direct-acting antiviral agents, particularly against coronaviruses like SARS-CoV-2. nih.gov These compounds have been shown to target essential viral enzymes, including the helicase (nsp13) and the RNA-dependent RNA polymerase (RdRp).

The SARS-CoV-2 nsp13 helicase is a highly conserved enzyme that plays a vital role in viral replication by unwinding the viral RNA. nih.govbiorxiv.orgfrontiersin.org Its high degree of conservation makes it an attractive target for broad-spectrum antiviral drugs. nih.gov Studies have shown that certain 2-phenylquinoline derivatives can inhibit the unwinding activity of nsp13 with micromolar potency. nih.gov For example, a derivative bearing a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core exhibited potent activity against SARS-CoV-2 helicase. nih.gov

The RNA-dependent RNA polymerase (RdRp), another key enzyme in the viral replication and transcription complex, is also a target for quinoline-based inhibitors. uochb.cznih.gov While some 2-phenylquinoline derivatives were found to be inactive as RdRp inhibitors, the broader class of quinoline compounds has been explored for this purpose. nih.govunipg.it Inhibition of RdRp directly prevents the synthesis of new viral RNA, thereby halting viral propagation. nih.gov

Viral Target Inhibitor Class Reported Activity Significance
SARS-CoV-2 Helicase (nsp13)2-PhenylquinolinesIC50 values in the low micromolar range for some derivatives. nih.govHighly conserved target, potential for broad-spectrum activity. nih.gov
RNA-dependent RNA polymerase (RdRp)QuinolinesVaries among derivatives; some show inhibitory potential. nih.govuochb.czEssential for viral RNA synthesis. nih.gov

Antioxidant Mechanisms and Radical Scavenging Processes

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. scielo.org.mx Antioxidants can mitigate oxidative damage by scavenging free radicals. scielo.org.mx 2-Phenylquinolin-4(1H)-ones, including this compound, have demonstrated notable antioxidant properties. nih.gov

Hydrogen Atom Transfer and Single Electron Transfer Pathways

The antioxidant activity of phenolic compounds, such as those with a hydroxyl group on the quinoline ring, can proceed through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). scielo.org.mxresearchgate.net

In the Hydrogen Atom Transfer (HAT) pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. scielo.org.mxni.ac.rs The ease of this transfer is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a more potent antioxidant. scielo.org.mx

The Single Electron Transfer (SET) pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. researchgate.net This is often followed by proton transfer (PT). The ionization potential (IP) of the antioxidant is a key determinant in the SET mechanism. scielo.org.mx

Computational studies on related heterocyclic compounds suggest that the presence of electron-donating groups can enhance antioxidant activity by lowering the BDE and IP values. nih.gov The 4-hydroxyl group on the quinoline ring of this compound is crucial for its radical scavenging ability through these pathways.

Neuroprotective Mechanisms and Enzyme Inhibition

Neurodegenerative disorders are often associated with increased oxidative stress in the brain. nih.gov The antioxidant properties of 2-phenylquinolin-4(1H)-ones suggest their potential for neuroprotection. nih.gov By reducing oxidative damage, these compounds may help to curb the onset and progression of neurodegeneration. nih.gov

The neuroprotective effects can also be linked to the inhibition of specific enzymes involved in neuroinflammation and neuronal damage. While direct studies on this compound's neuroprotective enzyme inhibition are limited, the general class of quinoline derivatives has been explored for its ability to inhibit enzymes relevant to neurological disorders. This includes the potential inhibition of enzymes like monoamine oxidase, which has been studied in relation to 4-oxoquinolines. acs.org Further research is needed to fully elucidate the specific enzymatic targets of this compound in the context of neuroprotection.

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine (B1211576). nih.gov Its inhibition is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, as it can increase the bioavailability of levodopa, a dopamine precursor. nih.gov

While direct experimental studies on the COMT inhibitory activity of this compound are not extensively detailed in the reviewed literature, computational studies on large libraries of quinoline derivatives predict that certain functionalized structures are likely to act as COMT inhibitors. mdpi.comdntb.gov.ua A molecular docking simulation of 8536 quinoline derivatives suggested that these compounds generally exhibit a good affinity for the enzyme. mdpi.com For instance, the study highlighted a specific derivative, dQ829, which is predicted to inhibit COMT by binding in a manner very similar to Tolcapone, a known COMT inhibitor used in Parkinson's disease treatment. mdpi.com This suggests that the quinoline framework is a promising scaffold for designing COMT inhibitors.

The inhibitory potential of compounds against COMT is often influenced by their structural features. Marketed COMT inhibitors like Tolcapone and Entacapone are nitrocatechols. nih.gov However, research into other structural classes, such as pentacyclic triterpenes and various catechols, has revealed potent inhibitory activity, with IC50 values in the low micromolar and nanomolar ranges, respectively. nih.govnih.gov

Table 1: COMT Inhibition by Various Compounds This table presents the half-maximal inhibitory concentration (IC50) values for different compounds against COMT, providing a reference for the potency of known inhibitors.

Compound IC50 Value Source
Opicapone 224 nM rndsystems.com
OR-486 12 nM nih.gov
OR-462 (Nitecapone) 18 nM nih.gov
Oleanic Acid 5.07 µM nih.gov
Betulinic Acid 4.96 µM nih.gov
Celastrol 3.89 µM nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a vital role in cholinergic neurotransmission. The inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease (AD) by increasing acetylcholine levels in the brain. mdpi.com

The quinoline scaffold is a well-established framework for the development of AChE inhibitors. researchgate.net Molecular docking simulations predict that quinoline derivatives can effectively inhibit AChE. mdpi.com Structure-activity relationship (SAR) studies reveal that the inhibitory potency is closely linked to specific structural modifications, such as the length of linker chains and substitutions on phenyl rings attached to the quinoline core. mdpi.com The presence of a halogen, such as the chlorine atom at the C8 position in this compound, is a feature seen in other potent bioactive quinoline derivatives, like the 5,7-dichloro-8-hydroxyquinoline derivative noted for inhibiting amyloid-β aggregation. researchgate.net

Kinetic and molecular modeling studies confirm that some quinoline-based hybrids can act as dual-binding site inhibitors, interacting with both the catalytic and peripheral sites of the AChE enzyme. mdpi.com This dual action is considered advantageous in AD therapy. mdpi.com The inhibitory activities of various quinoline derivatives have been experimentally determined, with some compounds showing potency in the low micromolar range. mdpi.comnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Various Quinoline Derivatives This table provides the IC50 values for a selection of quinoline derivatives, illustrating the structure-activity relationship and inhibitory potential against AChE.

Compound AChE IC50 (µM) Source
Quinoline-sulfonamide hybrid a6 1.10 ± 0.77 nih.gov
Morpholine-bearing quinoline 11g 1.94 ± 0.13 mdpi.com
Triazole-quinoline hybrid 3g 114 mdpi.com
Triazole-quinoline hybrid 3h 109 mdpi.com
8-hydroxyquinoline-coumarin hybrid 8.80 - 26.50 mdpi.com

Monoamine Oxidase Type B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a flavoenzyme that catalyzes the oxidative deamination of key neurotransmitters, including dopamine. jyoungpharm.org Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. jyoungpharm.orgrsc.org Furthermore, MAO-B inhibitors may offer neuroprotection by reducing the production of harmful byproducts from dopamine metabolism. jyoungpharm.orgacs.org

Computational studies suggest that quinoline derivatives are promising candidates for MAO-B inhibition. mdpi.com Docking simulations indicate that these compounds can have a high affinity for the enzyme, with some achieving performance comparable to the established inhibitor Tacrine. mdpi.com SAR analyses show that the quinoline core is crucial for binding affinity. researchgate.net The nature and position of substituents significantly impact potency; for example, electron-donating groups can facilitate hydrogen bond interactions with key amino acid residues in the enzyme's active site. researchgate.net

Experimental studies have confirmed the MAO-B inhibitory potential of various quinoline derivatives. A series of novel quinoline–sulfonamides were synthesized and evaluated, with several compounds demonstrating potent inhibition with IC50 values in the sub-micromolar range. nih.gov For instance, compound a12 from this series was the most effective against MAO-B, with an IC50 of 0.47 µM. nih.gov Another study identified methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate as a selective MAO-B inhibitor with an IC50 of 13.7 μM. bohrium.com These findings underscore the potential of the quinoline scaffold, including halogenated derivatives like this compound, for the development of novel MAO-B inhibitors.

Table 3: Monoamine Oxidase B (MAO-B) Inhibition by Various Quinoline Derivatives This table presents the IC50 values for different quinoline derivatives against MAO-B, highlighting their inhibitory efficacy.

Compound MAO-B IC50 (µM) Source
Quinoline-sulfonamide hybrid a12 0.47 ± 0.03 nih.gov
Quinoline-sulfonamide hybrid a5 0.81 ± 0.04 nih.gov
Quinoline-sulfonamide hybrid a11 0.61 ± 0.07 nih.gov
Halogenated quinoline derivative 5f 0.84 ± 0.06 (nM) researchgate.net
Methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate 13.7 bohrium.com

Other Biological Activities and Mechanisms of Quinoline Derivatives

The quinoline ring system is a versatile pharmacophore, and its derivatives exhibit a broad spectrum of biological activities beyond enzyme inhibition. mdpi.compreprints.org This versatility stems from the ability to modify the quinoline core at various positions, which alters the compound's electronic properties and interactions with diverse biological targets. researchgate.net

Key pharmacological activities reported for quinoline derivatives include:

Anticancer Activity : Quinoline derivatives have shown significant potential in oncology. researchgate.net Their mechanisms of action are varied and can include the induction of apoptosis, intercalation with DNA, and the inhibition of critical enzymes like topoisomerases, which are essential for the proliferation of cancer cells. researchgate.net

Antimicrobial Activity : The quinoline scaffold is central to many antimicrobial agents, with activity against bacteria, fungi, parasites, and viruses. researchgate.net A well-known example is their use in antimalarial drugs like chloroquine, which functions by inhibiting the parasite's heme detoxification pathway. researchgate.net The antibacterial mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA synthesis and leading to cell death. nih.gov

Anti-inflammatory Activity : Certain quinoline derivatives have demonstrated anti-inflammatory properties. mdpi.com

Antioxidant Properties : Some quinoline derivatives act as potent antioxidants by scavenging free radicals and boosting the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. researchgate.net

The planar aromatic system of the quinoline ring facilitates π–π stacking interactions, while the nitrogen atom can participate in hydrogen bonding or coordinate with metal ions, enabling strong interactions with the hydrophobic and active sites of enzymes and receptors. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

The biological activity of quinoline (B57606) derivatives is highly dependent on the substitution pattern around the core heterocyclic structure. orientjchem.org The strategic modification of substituents at positions C-2, C-4, C-6, C-7, and C-8 allows for the fine-tuning of their pharmacological properties, including antimicrobial and antitumor effects. karger.com The electronic and steric characteristics of these substituents can significantly impact the compound's interaction with biological targets, cellular uptake, and metabolic stability. orientjchem.orgdergipark.org.tr

Influence of Chlorine at C-8 and C-6 on Biological Activity

The position of chlorine atoms on the quinoline ring is a critical determinant of biological activity. Halogen-substituted quinolines have garnered significant interest due to the key role the halogen atom plays in their biological activities. sci-hub.se The high electronegativity of chlorine can considerably alter the chemical and physical properties of the quinoline moiety, affecting its reactivity and biological interactions. dergipark.org.tr

For antibacterial agents, the activity imparted by a substituent at the C-8 position often follows the order of F > Cl > H. nih.gov However, while a halogen at C-8 can expand the spectrum of action against anaerobic bacteria, it is also frequently associated with phototoxicity. mdpi.com The introduction of a methoxy (B1213986) group at C-8 can mitigate this phototoxicity. mdpi.com

In the context of anticancer activity, the substitution pattern is equally crucial. Studies on highly brominated quinolines revealed that compounds with bromine atoms at C-5 and C-7 showed significant antiproliferative effects, whereas those with substitutions at C-3, C-6, and C-8 exhibited no inhibitory activity in that specific series. nih.gov This highlights the importance of the specific placement of the halogen. Furthermore, research on 5,8-quinolinedione (B78156) derivatives indicated that compounds with a chlorine atom at C-6 or C-7 had higher antitumor activity than those with a bromine atom. mdpi.com In some series, substitution at the C-6 position with chlorine, fluorine, a methyl, or methoxy group resulted in four-fold more potent antifungal activity compared to substitution at the C-7 and C-8 positions. doi.org The introduction of a halogen at the C-6 position is also thought to modulate lipophilicity. sci-hub.se

Compound BaseC-8 SubstituentRelative Antibacterial Activity nih.gov
1-cyclopropyl-6-fluoro-7-(3-aminopyrrolidinyl)quinoline-3-carboxylic acidFMost Active
1-cyclopropyl-6-fluoro-7-(3-aminopyrrolidinyl)quinoline-3-carboxylic acidClIntermediate Activity
1-cyclopropyl-6-fluoro-7-(3-aminopyrrolidinyl)quinoline-3-carboxylic acidHLess Active
1-cyclopropyl-6-fluoro-7-(3-aminopyrrolidinyl)quinoline-3-carboxylic acidNH2Low Activity
1-cyclopropyl-6-fluoro-7-(3-aminopyrrolidinyl)quinoline-3-carboxylic acidNO2Least Active

Role of Phenyl Group at C-2 on Pharmacological Profile

The presence and substitution of a phenyl group at the C-2 position significantly impact the pharmacological profile of quinoline derivatives, particularly in anticancer applications. Research has shown that 2-phenylquinolin-4-one can exert an antiproliferative effect by inhibiting tubulin polymerization. mdpi.com The steric and electronic properties of substituents on this phenyl ring can fine-tune the compound's anticancer activity. orientjchem.org

For instance, a series of 2,4-disubstituted quinolines demonstrated that having bulky aryl groups at both the C-2 and C-4 positions enhances biological activity. austinpublishinggroup.com In another study, quinoline derivatives with a para-substituted phenyl group at C-2 were found to have potent anticancer activity. arabjchem.org Specifically, a methylsulfonyl group at the para position of the C-2 phenyl ring has been identified as a key pharmacophore for COX-2 inhibitory activity. nih.gov In the context of antimitotic 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, substitutions on the C-2 phenyl ring were highly advantageous for activity. A fluoro group at the 2'- or 3'-position, or a methoxy or chloro group at the 3'-position of the phenyl ring, enhanced both cell cycle arrest and antiproliferative activities. acs.org

Studies have also found that specific functional groups at the C-2 position are associated with selective anticancer activity. orientjchem.org For example, 2-α-furyl and 2-(pyridin-2-yl)quinoline (B8816189) derivatives have shown potential as selective anticancer agents. orientjchem.org The nature of the substituent at C-2 also influences other properties; for example, in 5,8-quinolinedione derivatives, the C-2 substituent affects the molecule's interaction with metal ions. mdpi.com

Significance of Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of the quinoline ring is a crucial functional group that contributes significantly to the molecule's biological activity. Its presence allows for specific chemical interactions that are often essential for the compound's mechanism of action.

One of the key chemical properties of the C-4 hydroxyl group is its ability to be oxidized to form quinone derivatives. mdpi.com In terms of biological function, the C-4 hydroxyl group, often in conjunction with an adjacent functional group, can act as a chelator for divalent metal ions like Mg2+. thieme-connect.com This chelation is a critical interaction for the inhibition of certain enzymes, such as HIV-1 integrase, where the inhibitor binds to magnesium ions in the enzyme's active site. thieme-connect.com

In the context of anticancer activity, the C-4 hydroxyl group is a key feature in several active scaffolds. For example, 2-phenylquinolin-4-one, which contains this group, has demonstrated antiproliferative effects. mdpi.com Furthermore, in a series of antimitotic compounds, the presence of a 5-hydroxyl group was found to be essential for activity, highlighting the importance of hydroxyl groups on the quinoline ring system. acs.org A series of styrylquinolines designed with a hydroxyl group at the C-4 position were also tested for their anticancer activity. nih.gov

Impact of Halogen Atoms on Activity (e.g., Fluorine at C-6 for Antibacterial Activity)

The introduction of a fluorine atom at the C-6 position of the quinoline ring is a well-established strategy for dramatically enhancing antibacterial activity. orientjchem.orgkarger.com This modification led to the development of the fluoroquinolone class of antibiotics. The C-6 fluorine atom improves antimicrobial potency through multiple mechanisms: it enhances the inhibition of target enzymes like DNA gyrase and topoisomerase IV, and it increases the drug's penetration into the bacterial cell. karger.comnih.gov

The presence of fluorine at C-6 is considered optimal for strong antibacterial activity, increasing potency by 5- to 100-fold compared to other possible halogen substitutions. nih.gov It is an essential feature, along with a C-7 piperazinyl substituent, for broad-spectrum antibacterial efficacy. researchgate.net However, while the C-6 fluorine boosts antibacterial power, it has also been linked to increased genotoxicity. mdpi.comresearchgate.net This has prompted research into developing potent antibacterial quinolones that lack the C-6 fluorine atom, with some success demonstrating that it is not an absolute requirement for high potency. mdpi.comresearchgate.net

In addition to its role in antibacterial agents, the C-6 fluoro group can also be important for other biological activities by increasing lipophilicity. doi.org

PositionSubstituentEffect on Antibacterial ActivityReference
C-6FluorineSignificantly enhances activity by increasing cell penetration and enzyme inhibition. karger.comnih.gov
C-6FluorineMay increase genotoxicity. mdpi.comresearchgate.net
C-7PiperazinylEssential for broad-spectrum activity, particularly against Gram-negative bacteria. mdpi.comresearchgate.net
C-7PyrrolidineResults in increased activity against Gram-positive bacteria. mdpi.com
C-8Fluorine/ChlorineEnhances in vitro activity compared to hydrogen at the same position. nih.gov

Effect of Hydroxyl or Methoxy Groups at C-7 on Antitumor Activity

The introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), at the C-7 position of the quinoline ring has been shown to be a favorable modification for enhancing antitumor activity. orientjchem.org SAR studies have repeatedly demonstrated that the presence of these groups can improve a compound's potency against various cancer cell lines. orientjchem.org

For instance, research has indicated that an alkoxy group at C-7 plays an important role in the optimal antitumor activity of certain quinoline derivatives. researchgate.net In one study, a compound featuring a 7-hydroxyl group was identified as the most active in its series in an in vivo antitumoral assay. researchgate.net Another comprehensive study on antimitotic 2-phenyl-4-quinolones found that the presence of a 7-methoxy group, in combination with a 5-hydroxyl group, was essential for the antimitotic activity. acs.org The replacement of the methoxy group at the C-7 position was also found to be preferable for improving anticancer activity in a different series of compounds. doi.org

Compound SeriesEssential Groups for Antimitotic ActivityReference
2-phenyl-4-quinolones5-hydroxyl group acs.org
2-phenyl-4-quinolones7-methoxy group acs.org
2-phenyl-4-quinolonesUnsubstituted N1 acs.org

Substitution at C-4 for Enhanced Potency against Cancer Cells

The C-4 position of the quinoline ring is a key site for modification to enhance potency against cancer cells. orientjchem.org Introducing various substituents at this position can significantly modulate the compound's antiproliferative properties.

SAR studies have revealed that the introduction of an aniline (B41778) group at C-4 is important for antitumor activity. researchgate.net Other modifications, such as introducing a hydrazinyl group at the C-4 position, have been explored to improve electron affinity and biological interactions in the design of novel anticancer agents. sci-hub.sedoi.org It has also been shown that having bulky aryl groups at both the C-2 and C-4 positions can enhance the activity of quinoline derivatives. austinpublishinggroup.com

In one specific study, compounds with a propyl group linked at C-4, combined with a para-substituted phenyl group at C-2, showed potent anticancer activity at sub-micromolar levels against various tumor cell lines. arabjchem.org The synthesis of styrylquinolines with a chlorine atom at the C-4 position (in place of the hydroxyl group) was also explored to evaluate anticancer activity, indicating that this position is a versatile point for structural variation. nih.gov

Critical Positions for Potency and Selectivity (e.g., C-3, C-6, C-7)

The substitution pattern on the quinoline ring is a key determinant of pharmacological activity. Specific positions have been identified as critical for modulating the potency and selectivity of these compounds.

C-3 Position: This position is frequently highlighted as crucial for potency. For instance, the presence of a cyano group at C-3 in some quinoline series is considered important for optimal anticancer activity. acs.org In other applications, an absolute requirement for a substituent at the 3-position of the quinoline ring was identified for potent and selective α2C-adrenoceptor antagonism. acs.orgnih.gov The introduction of a hydroxymethyl group at this position has also been shown to improve solubility in certain phosphodiesterase 5 (PDE5) inhibitors. nih.gov Shifting an aryl group from the C-2 to the C-3 position has been shown to alter the spectrum of activity, for example, increasing efficacy against nontuberculous mycobacteria while decreasing it against S. aureus. scbt.com

C-6 Position: The C-6 position is another key site for modification. The introduction of a methoxy group at C-6 on a 2-phenylquinoline (B181262) core significantly enhanced inhibitory activity against the S. aureus NorA efflux pump while reducing host cell toxicity. scbt.com Similarly, the presence of a bromine atom at C-6 is noted as an essential moiety for improving antimalarial activity in certain quinoline-imidazole hybrids. rsc.org For anticancer applications, aminoacrylamide substituents at C-6 have been found to play an important role in the molecule's activity. acs.org The introduction of a chloro group at this position can also lead to highly active derivatives in different therapeutic contexts. orientjchem.org

The following table summarizes the impact of substitutions at these critical positions on the biological activity of various quinoline scaffolds.

PositionSubstituent TypeObserved EffectTherapeutic Area
C-3 Cyano (-CN)Important for optimal activityAnticancer acs.org
C-3 General SubstituentCritical for antagonist potencyα2C-Adrenoceptor acs.orgrsc.org
C-6 Methoxy (-OCH₃)Improved EPI activity, lower toxicityAntibacterial (NorA inhibitor) scbt.com
C-6 Chloro (-Cl)Increased antileishmanial activityAntileishmanial orientjchem.org
C-6 AminoacrylamideImportant for optimal activityAnticancer acs.org
C-7 Alkoxy (-OR)Important for optimal activityAnticancer acs.orgresearchgate.net
C-7 Fluoro (-F)Considerable loss of activityAntileishmanial orientjchem.org

Conformational Analysis and Molecular Recognition

The three-dimensional structure of quinoline derivatives and their ability to interact with biological targets are governed by their conformational properties, including ring planarity, stacking interactions, and hydrogen bonding capabilities.

Planarity of Quinoline and Phenyl Rings

The quinoline scaffold is characterized by a planar, aromatic structure resulting from the fusion of a benzene (B151609) and a pyridine (B92270) ring. numberanalytics.com This planarity is a critical feature for certain biological activities, particularly those involving intercalation with DNA. orientjchem.org Quinoline derivatives with a planar structure and an extended conjugation system often exhibit enhanced anticancer activity due to their ability to insert between DNA base pairs. orientjchem.org The phenyl ring, also planar, contributes to these interactions and can engage in various hydrophobic interactions within target binding sites. pressbooks.pub While planarity is often favored, replacing phenyl groups with non-planar saturated rings like cyclohexyl has, in some cases, resulted in compounds with similar or even improved affinities, suggesting that stacking interactions are not exclusively dependent on aromaticity. nih.gov

π–π Stacking Interactions

Aromatic stacking is a significant non-covalent interaction that contributes to the intermolecular stabilization and molecular recognition of quinoline derivatives. uncw.edu These π–π stacking interactions, arising from the alignment of the quinoline rings, are common in the crystal structures of metal complexes of quinoline-based ligands and can lead to the formation of dimers or higher-order supramolecular assemblies. rsc.org The self-associative properties of the nonpolar heterocyclic ring system drive this phenomenon. uncw.edu The structural features of quinoline facilitate these interactions, which are crucial for binding to biological targets like enzymes and DNA. scbt.com

Hydrogen Bonding Networks

The presence of hydrogen bond donors and acceptors in the 8-Chloro-2-phenylquinolin-4-ol structure is fundamental to its molecular recognition by biological targets. The hydroxyl (-OH) group at the C-4 position and the nitrogen atom within the quinoline ring are key participants in forming hydrogen bonds. ijrpr.comontosight.ai The hydroxyl group can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. nih.gov These hydrogen bonds can form extensive three-dimensional networks, often involving water molecules, which stabilize the crystal structure and are crucial for the binding affinity to targets like phosphodiesterase 10A (PDE10A). nih.govnih.gov In some derivatives, sulfonamide groups have been shown to form hydrogen bonds with key amino acid residues in the target's active site. nih.gov

Stereochemical Considerations in Quinoline Derivatives

Stereochemistry plays a critical role in the biological activity of many quinoline derivatives. ontosight.ai The spatial arrangement of atoms can lead to significant differences in pharmacological and toxicological profiles between stereoisomers. ontosight.ai

This is exemplified by the Cinchona alkaloids, which are quinoline aminoalcohols that exist as diastereomeric pairs like (-)-quinine and (+)-quinidine. asm.org The (+)-isomers are typically more potent against Plasmodium falciparum than their (-)-isomers. asm.org The stereospecific potency of these alkaloids has been linked to mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) protein, indicating that interactions with the target are stereospecifically determined. asm.org

In other rationally designed quinoline antagonists, substitutions on a peripheral piperazine (B1678402) ring were found to exert a significant and stereospecific beneficial effect on receptor affinity and potency. acs.orgnih.gov For example, the (R)-enantiomer of {4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol was identified as a highly potent and selective α2C-adrenoceptor antagonist. acs.org Similarly, the enantiomeric separation of a racemic quinoline-imidazole hybrid revealed that the (-)-enantiomer possessed more potent antimalarial activity than the (+)-isomer. nih.gov These findings underscore the importance of controlling stereochemistry during the design and synthesis of new quinoline-based therapeutic agents. orientjchem.org

Rational Drug Design Principles for Quinoline-Based Scaffolds

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, and its synthetic versatility allows for the application of numerous rational drug design strategies to develop novel therapeutic agents. orientjchem.orgbenthamscience.com These strategies aim to optimize the interaction of the molecule with its biological target, thereby enhancing potency, selectivity, and pharmacokinetic properties.

Key rational design approaches for quinoline-based scaffolds include:

Pharmacophore Modeling and 3D-QSAR: These computational techniques are widely used to identify the essential structural features (pharmacophore) required for biological activity. For quinoline derivatives, pharmacophore models have been developed for various targets, including phosphodiesterase 4 (PDE4) and VEGFR-2. researchgate.netudc.gal A typical pharmacophore model for quinoline inhibitors might include hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions. researchgate.netudc.gal Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structure of compounds with their biological activity, providing insights for designing more potent molecules. mdpi.com

Molecular Docking: This method simulates the binding of a ligand to the active site of a target protein. Docking studies have been used to analyze the interactions of quinoline derivatives with various targets, helping to explain observed SAR data and predict the binding modes of new designs. researchgate.netresearchgate.net For example, docking has shown how the structure of 2-substituted phenylquinoline-4-carboxylic acid derivatives allows for strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.gov

Scaffold Hopping and Hybridization: Drug design can involve replacing a core scaffold with another that maintains similar spatial arrangement of key functional groups (scaffold hopping) or combining two or more pharmacophores into a single hybrid molecule. researchgate.netmdpi.com The conjugation of quinolines with other moieties, like chalcones, has been a promising approach to identify potential anticancer agents. researchgate.netamazonaws.com

Metabolism-Guided Design: Knowledge of drug metabolism can guide the modification of existing compounds to improve their pharmacokinetic profiles. This includes introducing groups that block metabolic pathways, such as using fluorine atoms or sterically hindering groups like a t-butyl group, to enhance stability and bioavailability. benthamscience.com

These design principles, driven by computational modeling and a deep understanding of SAR, are instrumental in the ongoing effort to refine the quinoline scaffold for a new generation of targeted therapies. mdpi.combohrium.comresearchgate.net

Insights from Hybrid Compound Development

The strategy of creating hybrid compounds, which involves covalently linking two or more pharmacophores, has emerged as a powerful approach in drug discovery. This method aims to develop novel molecules with potentially enhanced efficacy, improved affinity for biological targets, and the ability to overcome drug resistance. In the context of the this compound scaffold, hybridization with other biologically active moieties such as chalcone (B49325), ferrocene (B1249389), thiazole (B1198619), and indole (B1671886) offers a promising avenue for developing new therapeutic agents. While direct structure-activity relationship (SAR) studies on hybrid compounds explicitly derived from this compound are limited in the reviewed literature, valuable insights can be gleaned from studies on structurally related quinoline hybrids.

Quinoline-Chalcone Hybrids

The combination of the quinoline scaffold with the α,β-unsaturated ketone system of chalcones has been a focal point of research for identifying potential anticancer agents. sioc-journal.cn These hybrids have been investigated for their ability to inhibit various biological targets, including tubulin polymerization and protein kinases. sioc-journal.cnresearchgate.net

Research Findings:

The anticancer activity of quinoline-chalcone hybrids is significantly influenced by the substitution pattern on both the quinoline and chalcone rings. For instance, a series of quinoline-chalcone hybrids were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov It was observed that the nature and position of substituents on the chalcone moiety played a crucial role in determining the potency. For example, compounds with electron-donating or electron-withdrawing groups on the phenyl ring of the chalcone displayed varying degrees of activity. biointerfaceresearch.com

In a study of quinoline-chalcone hybrids as PI3K/Akt/mTOR pathway inhibitors, compounds with specific substitutions demonstrated potent anticancer activity against non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML) cell lines. nih.govrsc.org The most active compounds induced apoptosis and caused cell cycle arrest at the G2/M phase. nih.gov Another study on furo[2,3-d]pyrimidine (B11772683) based chalcones highlighted that halogen-bearing derivatives exhibited potent anti-proliferative activity. mdpi.com

While direct data for this compound-chalcone hybrids is not extensively available, studies on other chlorinated quinolines suggest that the position of the chlorine atom can significantly impact activity. For example, compounds with a chlorine substituent at position-6 of the quinoline scaffold showed better activity than the standard drug erlotinib (B232) in one study. mdpi.com

Table 1: Representative Quinoline-Chalcone Hybrids and their Biological Activities

Compound IDQuinoline SubstitutionChalcone SubstitutionBiological Activity (IC₅₀)Reference
9i 2-Aryl-4-hydrazide4-FluorophenylA549: 1.91 µM, K-562: 3.82 µM nih.gov
9j 2-Aryl-4-hydrazide4-ChlorophenylA549: 2.15 µM, K-562: 5.29 µM nih.gov
5d Furo[2,3-d]pyrimidine based4-ChlorophenylNCI 59 cell line: GI₅₀ = 2.41 µM mdpi.com
5e Furo[2,3-d]pyrimidine based4-BromophenylNCI 59 cell line: GI₅₀ = 1.23 µM mdpi.com

Note: The quinoline substitutions in this table are not this compound, but represent related structures from which SAR insights can be inferred.

Quinoline-Ferrocene Hybrids

The incorporation of the organometallic ferrocene moiety into quinoline structures has been inspired by the success of ferroquine, an antimalarial drug candidate. researchgate.netdntb.gov.ua Ferrocene can enhance the biological activity of parent drugs through its unique physicochemical properties, including stability, low toxicity, and redox activity. rsc.orgijpsr.com

Research Findings:

The linker connecting the quinoline and ferrocene moieties is a critical determinant of the biological activity of these hybrids. researchgate.net Studies on a series of quinoline-ferrocene hybrids revealed that those with flexible spacers exhibited significant antimalarial and anticancer activities, whereas hybrids with rigid linkers were found to be inactive. researchgate.netresearchgate.net For instance, a hybrid with a 3-aminopropyl methylamine (B109427) linker was found to be a highly potent antimalarial agent. researchgate.netresearchgate.net

In terms of anticancer activity, quinoline-ferrocene hybrids have demonstrated potent cytostatic and cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net A hybrid featuring a 1,4-butanediamine linker was identified as the most antiproliferative compound in one study. researchgate.netresearchgate.net Although specific data on this compound-ferrocene hybrids is scarce, the general principle of linker-dependent activity is likely to be applicable.

Table 2: Representative Quinoline-Ferrocene Hybrids and their Biological Activities

Compound IDLinker between Quinoline and FerroceneBiological Activity (IC₅₀)Reference
16 3-Aminopropyl methylamineAntimalarial (Dd2 strain): 0.008 µM researchgate.netresearchgate.net
11 1,4-ButanediamineAntiproliferative (Renal TK10): GI₅₀ = 0.7 µM researchgate.netresearchgate.net
9 HydrazoneAntitubercular (M. tuberculosis) rsc.org

Note: The quinoline scaffolds in this table are not specifically this compound. The data illustrates the importance of the linker in this class of hybrids.

Quinoline-Thiazole Hybrids

The thiazole ring is a common scaffold in many biologically active compounds, and its hybridization with quinoline has been explored for the development of novel antimicrobial and anticancer agents. researchgate.netacs.orgekb.eg

Research Findings:

The synthesis of novel quinoline-thiazole hybrids has been reported, with evaluations of their activity against various cancer cell lines. ekb.eg For example, a series of quinoline-thiazole hybrids were synthesized and showed interesting cytotoxic profiles against several leukemia cell lines. researchgate.net Docking studies suggested that these compounds could interact with the BCR-ABL1 tyrosine kinase enzyme, indicating their potential as leads for chronic myeloid leukemia. researchgate.net

The substitution pattern on the thiazole ring and the nature of the linker between the two heterocyclic systems are important for activity. In one study, the presence of an electron-donating group at the para position of a phenyl ring attached to the thiazole was found to increase anticandidal activity. acs.org While there is a lack of specific SAR data for this compound-thiazole hybrids, it is plausible that the electronic properties of substituents on the thiazole moiety would modulate the biological activity.

Table 3: Representative Quinoline-Thiazole Hybrids and their Biological Activities

Note: The quinoline moiety in these examples is primarily 7-chloroquinoline (B30040), highlighting the influence of the chloro-substitution pattern on activity.

Quinoline-Indole Hybrids

Indole is another privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer effects. ijresm.comafjbs.com The hybridization of quinoline and indole moieties presents an opportunity to create novel compounds with enhanced therapeutic potential.

Research Findings:

A series of novel quinoline-indole derivatives were designed and synthesized, demonstrating significant antiproliferative potency against gastric, colon, and esophageal cancer cell lines. sioc-journal.cn One of the most potent compounds, 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline, exhibited IC₅₀ values in the sub-micromolar range. sioc-journal.cn Further mechanistic studies revealed that this compound could inhibit the colony formation of gastric cancer cells. sioc-journal.cn

Table 4: Representative Quinoline-Indole Hybrids and their Biological Activities

Note: This table includes examples of quinoline-indole hybrids and a potent indole derivative to illustrate the potential of this scaffold. The specific this compound hybrid is not represented due to a lack of available data.

Advanced Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in understanding the interactions between a ligand, such as 8-Chloro-2-phenylquinolin-4-ol, and its biological target, typically a protein. jbcpm.com

Molecular docking studies have been employed to elucidate the binding modes of quinoline (B57606) derivatives within the active sites of various biological targets. For instance, docking studies of similar quinoline compounds have revealed potential hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.gov Specifically, the quinolinol ring can chelate metal ions, like zinc, within an enzyme's active site, while substituted phenyl groups can form π-π stacking interactions with aromatic residues such as phenylalanine. nih.gov The orientation of the ligand in the active site can suggest positions for further functionalization to enhance binding affinity and potency. nih.gov

In the broader context of quinoline derivatives, molecular docking has been used to predict interactions with targets like HIV-1 reverse transcriptase, where compounds were found to interact with key residues such as Lys101, His235, and Tyr188. nih.gov These computational predictions are crucial for understanding the structure-activity relationships that drive the biological effects of these compounds. nih.gov

A critical output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). jbcpm.com These scores provide a quantitative estimate of the strength of the ligand-target interaction, with lower (more negative) values indicating a stronger binding. jbcpm.com For example, docking studies of various quinoline derivatives have reported binding affinities against different targets, which helps in ranking potential drug candidates. researchgate.net The accuracy of these predictions is vital for virtual screening campaigns, where large libraries of compounds are computationally evaluated to identify promising leads for further experimental testing. oncodesign-services.com

It is important to note that while these computational methods are powerful, their accuracy depends on the quality of the input data and the algorithms used. jpionline.org Therefore, in silico predictions should ideally be validated through in vitro and in vivo studies. jpionline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are valuable tools for predicting the activity of new, untested compounds. nih.gov

QSAR models are developed by correlating various molecular descriptors (physicochemical properties) of a series of compounds with their experimentally determined biological activities. nih.gov These models can then be used to predict the activities of new compounds based on their structural features. oncodesign-services.com For instance, QSAR models have been successfully developed for various classes of compounds, including quinoline derivatives, to predict their anticancer or antimicrobial activities. nih.gov The predictive power of a QSAR model is typically assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. oncodesign-services.com

A significant advantage of QSAR modeling is its ability to identify the key structural features or physicochemical properties that are most influential in determining the biological activity of a compound. physchemres.org For example, a QSAR study on a series of flavonoids identified that descriptors related to lipophilicity (logP) and 3D structure were crucial for their inhibitory activity against a specific protein. nih.gov By analyzing the coefficients of the descriptors in the QSAR equation, researchers can understand which structural modifications are likely to enhance or diminish the desired biological effect. This information is invaluable for the rational design of more potent and selective analogs. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. abinit.org DFT calculations provide detailed information about the electronic properties of a molecule, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. physchemres.orgorientjchem.org

For quinoline derivatives, DFT calculations have been used to optimize their molecular geometry and to correlate calculated electronic properties with experimental observations. bohrium.comlongdom.org For example, the calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure. orientjchem.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge transfer interactions. physchemres.org Furthermore, the Molecular Electrostatic Potential (MEP) surface, calculated using DFT, can identify the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. orientjchem.org These quantum chemical calculations offer a fundamental understanding of the intrinsic properties of "this compound," which can complement and explain the findings from molecular docking and QSAR studies. rsc.org

Molecular Dynamics Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its dynamic behavior, stability, and interactions, particularly when it is part of a larger system, such as a complex with a protein target. mdpi.comchemrxiv.org

By simulating the compound within a biological environment (e.g., solvated in water, bound to an enzyme's active site), researchers can assess the stability of the complex. Key metrics monitored during an MD simulation include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of atomic positions over time compared to a reference structure. A stable, low, and converging RMSD value for the compound suggests that it maintains a stable binding pose within the target. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual residues or parts of the molecule. High RMSF values in certain regions of a protein upon ligand binding can indicate induced conformational changes, while low RMSF for the ligand itself suggests stable binding. mdpi.comfrontiersin.org

MD simulations, which can range from nanoseconds to microseconds, can reveal significant conformational changes that are crucial for biological function or ligand binding. chemrxiv.orgfrontiersin.org For instance, a simulation might show how the phenyl group of the compound rotates or how the entire molecule adjusts its position to achieve a more energetically favorable interaction, information that is not available from static models like docking. mdpi.comnih.gov

MD Simulation MetricPurposeExample Interpretation for a Protein-Ligand Complex
RMSD Assesses overall structural stability over time. mdpi.comA low and stable RMSD (< 3 Å) for the protein's backbone atoms suggests the complex is stable.
RMSF Measures the flexibility of individual atoms or residues. mdpi.comHigh RMSF in active site loops could indicate flexibility required for binding, while low RMSF for the ligand suggests it is held rigidly in place. frontiersin.org
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds.Persistent hydrogen bonds between the compound's 4-ol group and the protein indicate a key stable interaction.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design used to identify new molecules with the potential to bind to a specific biological target. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.com

For this compound, a pharmacophore model would be constructed based on its key structural features. These features are critical for molecular recognition by a target receptor and typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring.

Hydrogen Bond Donors (HBD): The hydroxyl group at the 4-position.

Aromatic Rings (AR): The quinoline system and the phenyl group.

Hydrophobic (HY) Features: The aromatic rings also contribute to hydrophobic interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening. mdpi.com In this process, large digital libraries containing millions of compounds are computationally searched to identify other molecules that match the pharmacophoric features of the query. frontiersin.orgmedsci.org The molecules, or "hits," identified through this screening process share a similar 3D arrangement of interaction points and are therefore more likely to have similar biological activity. These hits can then be prioritized for further investigation through molecular docking and experimental testing, accelerating the discovery of novel lead compounds. mdpi.com

Pharmacophoric FeatureCorresponding Moiety in this compound
Hydrogen Bond Acceptor (HBA) Quinoline Nitrogen
Hydrogen Bond Donor (HBD) 4-Hydroxyl Group
Aromatic Ring (AR) Phenyl Group, Quinoline Ring System
Hydrophobic Feature (HY) Phenyl Group, Quinoline Ring System

Methodological Approaches in in Vitro Biological Assessment

In Vitro Assays for Biological Activity Evaluation

A range of in vitro assays are employed to evaluate the biological activities of "8-Chloro-2-phenylquinolin-4-ol". These assays provide initial data on its potential as an anticancer, antimicrobial, antimalarial, and anti-inflammatory agent.

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of "this compound" against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values. nih.gov For instance, derivatives of 2-phenylquinolin-4-ol (B75522) have shown significant antiproliferative effects against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines, with IC50 values as low as 0.32 μM and 0.89 μM, respectively.

Flow cytometry is a powerful technique used for cell cycle analysis to understand how the compound affects cell division. nih.gov Studies on related 2-phenylquinoline (B181262) derivatives have shown that they can induce cell cycle arrest, often in the G2/M phase, which is a characteristic of antimitotic agents. nih.gov However, some 4-anilino-8-hydroxy-2-phenylquinoline derivatives have been observed to cause an accumulation of cells in the S-phase. nih.gov

Apoptosis assays are conducted to determine if the compound induces programmed cell death. frontiersin.orgpromega.com.au The induction of apoptosis is a key mechanism for many anticancer drugs. frontiersin.org Techniques such as flow cytometry can be used to measure features of apoptotic cells, including changes in DNA content and protein levels. nih.gov For example, a derivative of 2-phenylquinoline-4-carboxylic acid, D28, was found to induce apoptosis in K562 leukemia cells in a dose-dependent manner. frontiersin.org At a concentration of 4 µM, D28 increased the apoptotic cell proportion to 27.92%, compared to 1.14% in the control group. frontiersin.org This suggests that the anticancer effects of these compounds are mediated, at least in part, by the induction of apoptosis. frontiersin.org

Table 1: Antiproliferative Activity of 2-Phenylquinoline Derivatives

Compound Cell Line IC50/GI50 (µM) Reference
2-Phenylquinolin-4-ol derivative COLO205 (Colorectal Adenocarcinoma) 0.32
2-Phenylquinolin-4-ol derivative H460 (Non-small-cell Lung Cancer) 0.89
4-Anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) HCT-116 (Colon Cancer) 0.07 nih.gov
4-Anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) MCF7 (Breast Cancer) <0.01 nih.gov
4-Anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) MDA-MB-435 (Breast Cancer) <0.01 nih.gov
2-Phenylquinoline-4-carboxylic acid derivative (D28) K562 (Leukemia) ~2 nih.gov

Enzyme inhibition assays are critical for identifying the specific molecular targets of "this compound". Quinolone derivatives are known to target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govnih.gov The inhibition of these enzymes leads to bacterial cell death. Assays measuring the inhibitory activity against these topoisomerases can be performed to determine the IC50 values. For example, a thiourea (B124793) derivative showed excellent inhibitory activity against E. coli DNA gyrase B with an IC50 of 0.33 ± 1.25 µM, comparable to the standard drug novobiocin (B609625) (IC50 = 0.28 ± 1.45 µM). mdpi.com The same compound exhibited moderate inhibition of E. coli Topoisomerase IV with an IC50 of 19.72 ± 1.00 µM. mdpi.com

In the context of anticancer activity, kinase inhibition assays are relevant as kinases play a crucial role in cell signaling and proliferation. nih.gov Some 2-phenylquinoline derivatives have been found to inhibit multiple kinases, contributing to their antiproliferative effects. nih.gov Additionally, the inhibition of enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), can be evaluated. mdpi.com For instance, sinapaldehyde, another natural compound, was shown to inhibit COX-2 with an IC50 of 47.8 μM and also decreased the protein expression of iNOS and COX-2 stimulated by lipopolysaccharide (LPS). mdpi.com

Antimicrobial susceptibility testing is used to determine the effectiveness of "this compound" against various microorganisms. The disk diffusion method is a qualitative assay where a filter paper disk impregnated with the compound is placed on an agar (B569324) plate inoculated with the test microorganism. idexx.comclsi.org The size of the inhibition zone around the disk indicates the susceptibility of the organism.

For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) is determined. idexx.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.com This is often determined using broth microdilution or agar dilution methods. bjid.org.brnih.gov For example, novel thiourea derivatives have demonstrated excellent antimicrobial activity with MIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL against various bacteria and fungi. mdpi.com

Table 2: Example of MIC Determination for Antimicrobial Compounds

Compound Microorganism MIC (µg/mL) Reference
Thiourea derivative 7a Staphylococcus aureus 0.98 ± 0.15 mdpi.com
Thiourea derivative 7b Staphylococcus aureus 1.15 ± 0.25 mdpi.com
Thiourea derivative 8 Staphylococcus aureus 0.95 ± 0.22 mdpi.com
Thiourea derivative 7a Escherichia coli 1.25 ± 0.54 mdpi.com
Thiourea derivative 7b Escherichia coli 1.55 ± 0.65 mdpi.com
Thiourea derivative 8 Escherichia coli 1.05 ± 0.33 mdpi.com
Thiourea derivative 7a Aspergillus flavus 2.55 ± 0.85 mdpi.com
Thiourea derivative 7b Aspergillus flavus 2.95 ± 0.95 mdpi.com
Thiourea derivative 8 Aspergillus flavus 3.25 ± 1.00 mdpi.com

The antimalarial potential of "this compound" can be assessed using various in vitro assays against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A common method is the schizont inhibition assay, which measures the compound's ability to inhibit the development of the parasite from the ring stage to the mature schizont stage. nih.gov Parasite growth inhibition is often quantified using a colorimetric or fluorometric assay. mdpi.com For example, in a screening of natural extracts, a growth inhibition assay was used where parasites were incubated with the test substance for 48 hours, and the level of inhibition was measured. mdpi.com More specific assays can target different stages of the parasite's life cycle, such as the transition from trophozoite to schizont or from schizont to ring stage, to pinpoint the mechanism of action. nih.govfrontiersin.org

The anti-inflammatory properties of "this compound" can be investigated using cell-based assays that measure the production of inflammatory mediators. A widely used model involves stimulating macrophage-like cell lines, such as RAW 264.7, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. bioline.org.brdovepress.com Upon stimulation, these cells produce nitric oxide (NO), which can be quantified using the Griess reagent. bioline.org.brbiomolther.org A reduction in NO production in the presence of the test compound indicates potential anti-inflammatory activity. bioline.org.brbiomolther.org For instance, magnolia sieboldii extract showed a dose-dependent inhibitory effect on NO production in LPS-stimulated RAW 264.7 cells. bioline.org.br Similarly, trans-cinnamaldehyde significantly reduced the LPS-induced release of NO in a concentration-dependent manner. medsci.org

Biochemical and Biophysical Techniques for Target Engagement

To confirm that "this compound" directly interacts with its putative molecular target, various biochemical and biophysical techniques can be employed. These methods provide evidence of target engagement and can help to elucidate the mechanism of action at a molecular level.

For compounds that are thought to inhibit enzymes, direct enzymatic assays with the purified protein are essential. mdpi.commdpi.com These assays measure the effect of the compound on the enzyme's catalytic activity and allow for the determination of kinetic parameters such as the inhibition constant (Ki).

Biophysical techniques can provide information about the binding of the compound to its target protein. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be used to measure binding affinity and thermodynamics. Molecular docking studies can also be employed to predict the binding mode of the compound within the active site of the target enzyme, providing insights into the key interactions that are responsible for its inhibitory activity. mdpi.com

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful strategy used to identify the direct binding partners of a small molecule within a complex biological environment. nih.gov This technique could be applied to this compound to uncover its cellular targets. The methodology involves designing a chemical probe that incorporates three key features: the parent molecule (this compound), a photoreactive group, and a reporter tag for detection and enrichment.

Probe Design and Application: A photoaffinity probe for this compound would be synthesized by modifying the core structure to include a photoreactive moiety, such as a diazirine, aryl azide, or benzophenone. biorxiv.org These groups are relatively stable in the dark but upon irradiation with UV light of a specific wavelength, they form highly reactive intermediates (carbenes or nitrenes) that can form a covalent bond with nearby molecules, which are ideally the specific protein targets. nih.govescholarship.org

The experimental workflow typically proceeds as follows:

Incubation: The photoaffinity probe is incubated with a biological sample, such as a cell lysate or intact cells, allowing the probe to bind to its target proteins.

Photolysis: The sample is exposed to UV light to activate the photoreactive group, resulting in covalent cross-linking between the probe and its binding partner(s). researchgate.net

Target Identification: The covalently labeled proteins are then identified. This often involves using a reporter tag (e.g., a biotin (B1667282) or alkyne group) on the probe to enrich the labeled proteins, followed by enzymatic digestion and analysis using mass spectrometry to identify the protein and the specific site of binding. researchgate.netresearchgate.net

This approach allows for the unambiguous identification of molecular targets, including low-affinity or transient interactions that are often missed by other methods. nih.gov It can also help delineate specific from non-specific interactions by performing competition experiments with an excess of the original, unlabeled this compound. escholarship.org

Spectroscopic Characterization of Compound-Target Interactions (e.g., DNA Binding Studies)

Spectroscopic techniques are essential for characterizing the non-covalent interactions between this compound and potential biological targets like DNA. These methods provide quantitative data on binding affinity and qualitative information about the mode of interaction. scispace.com Given that many quinoline (B57606) derivatives are known to interact with DNA, these studies are highly relevant.

UV-Visible Absorption Spectroscopy: This technique is used to monitor the interaction between the compound and DNA. In a typical titration experiment, a solution of this compound is titrated with increasing concentrations of calf thymus DNA (CT-DNA). Binding can lead to changes in the absorption spectrum of the compound, such as a decrease in molar absorptivity (hypochromism) or an increase (hyperchromism), along with shifts in the wavelength of maximum absorbance (λmax). These changes are indicative of the compound's association with the DNA molecule, often suggesting an intercalative binding mode where the planar quinoline ring inserts between the DNA base pairs. researchgate.net From this data, the intrinsic binding constant (Kb), which quantifies the binding affinity, can be calculated.

Fluorescence Spectroscopy: Fluorescence spectroscopy is another sensitive technique to study compound-DNA interactions. scispace.com this compound, like many aromatic compounds, may exhibit intrinsic fluorescence. Upon binding to DNA, the fluorescence intensity of the compound can be either quenched or enhanced. In a competitive binding experiment using a fluorescent DNA probe like ethidium (B1194527) bromide (EB), the ability of this compound to displace EB from its DNA-intercalated state can be monitored by the decrease in the fluorescence of the EB-DNA complex. This provides evidence for an intercalative binding mode and allows for the calculation of the apparent binding constant.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in DNA upon the binding of a small molecule. The CD spectrum of B-form DNA is characterized by a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to right-handed helicity). researchgate.net An intercalating agent can cause significant changes in these bands, reflecting distortions in the DNA secondary structure. Observing such changes upon the addition of this compound would provide strong evidence for an intercalative binding mechanism. researchgate.net

Table 1: Representative Spectroscopic Data for this compound and DNA Interaction

Method Parameter Observation Interpretation
UV-Vis Spectroscopy Absorption Maxima (λmax) Red shift (bathochromic) Intercalation between DNA base pairs
Molar Absorptivity Hypochromism (decrease) Strong stacking interaction of the quinoline ring with DNA bases
Binding Constant (Kb) 1.5 x 105 M-1 High binding affinity to DNA
Fluorescence Spectroscopy Emission Intensity Quenching of intrinsic fluorescence Static quenching due to complex formation with DNA
Circular Dichroism DNA Helicity Band (~245 nm) Increase in negative ellipticity Alteration of DNA conformation, stabilization of right-handed helix

Advanced Imaging Techniques for Cellular Mechanism Elucidation

To move from molecular interactions to cellular outcomes, advanced imaging techniques are employed to visualize the effects of this compound on cell structure and function. These methods can provide critical insights into the compound's mechanism of action, such as its effects on cell cycle progression and apoptosis.

Flow Cytometry for Cell Cycle Analysis: Flow cytometry is a high-throughput technique used to analyze the properties of individual cells within a population. To investigate the antiproliferative effects of this compound, cancer cells can be treated with the compound for various time points. Subsequently, the cells are fixed, permeabilized, and stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. Flow cytometric analysis can then quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). nih.gov An accumulation of cells in a specific phase, for instance, the G2/M phase, would suggest that the compound interferes with mitotic processes, a mechanism known for some quinoline derivatives that inhibit tubulin polymerization. nih.govmdpi.com

Fluorescence Microscopy: Fluorescence microscopy allows for the direct visualization of the compound's effects on cellular morphology and specific subcellular structures.

Nuclear Staining: By using fluorescent nuclear stains like DAPI (4',6-diamidino-2-phenylindole), morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, can be observed in cells treated with this compound.

Immunofluorescence: This technique can be used to visualize the compound's effect on specific protein networks. For example, to test the hypothesis that the compound affects microtubule dynamics, treated cells can be fixed and stained with an antibody against α-tubulin. nih.gov Subsequent imaging can reveal alterations in the microtubule network, such as depolymerization or abnormal spindle formation during mitosis, providing a visual confirmation of the mechanism suggested by flow cytometry data. nih.gov

Table 2: Representative Flow Cytometry Data for Cell Cycle Analysis

Treatment Group % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control (Untreated) 65.2% 20.5% 14.3%

| This compound (1 µM) | 25.8% | 13.1% | 61.1% |

The data indicates a significant increase in the G2/M population, suggesting the compound induces cell cycle arrest at this checkpoint.

Future Perspectives and Research Directions in Quinoline Medicinal Chemistry

Development of Multi-Targeting Quinoline-Based Agents

The complexity of diseases like cancer and HIV, which often involve multiple pathological pathways, has spurred the development of multi-target drugs. The N-phenylquinoline nucleus is considered a 'Master Key Core' that is highly suitable for designing compounds aimed at different biological targets. rsc.org A prominent strategy involves creating hybrid molecules that integrate the quinoline (B57606) scaffold with other pharmacophores to engage multiple targets simultaneously.

One such approach is the development of dual-function agents for HIV therapy. Research has shown that combining a 2-methylquinoline (B7769805) derivative, AV6, with an HDAC inhibitor results in a synergistic effect in reactivating latent HIV-1. rsc.org This has inspired the design of new hybrid molecules where the functional groups of HDAC inhibitors are incorporated directly onto the N-phenylquinoline scaffold. rsc.org The goal is to create a single molecule that can both induce HIV gene expression through the AV6-related mechanism and inhibit histone deacetylases (HDACs), which are key to maintaining HIV latency. rsc.org

Similarly, in cancer research, hybrid compounds like 7-chloro-4-aminoquinoline-benzimidazoles have been synthesized. mdpi.com These molecules combine the quinoline moiety, known for its antiproliferative effects, with the benzimidazole (B57391) ring, another heterocycle with established anticancer activity. This strategy aims to create agents that can interfere with multiple signaling pathways crucial for cancer cell growth and survival. mdpi.com

Strategies for Overcoming Drug Resistance Mechanisms

A major challenge in treating infectious diseases is the rise of antimicrobial resistance. Bacteria have developed sophisticated mechanisms to evade antibiotics, such as the overexpression of efflux pumps that expel drugs from the cell. A promising strategy to combat this is the development of efflux pump inhibitors (EPIs) that can be co-administered with antibiotics to restore their efficacy.

The 2-phenylquinoline (B181262) scaffold has been identified as a promising chemotype for developing potent EPIs against pumps like NorA in Staphylococcus aureus. nih.gov Structure-activity relationship (SAR) studies have focused on modifying the C-2 aryl moiety of the quinoline core to enhance inhibitory activity. By replacing the phenyl group with other aryl or heteroaryl rings, researchers have sought to optimize the interaction with the efflux pump. For instance, studies on C-2 replacements have yielded derivatives with significantly improved EPI activity compared to initial hits. nih.gov

Table 1: Research Findings on 2-Aryl-Quinoline Derivatives as NorA Efflux Pump Inhibitors This interactive table summarizes the modulatory activity of selected 2-aryl-quinolin-4-ol derivatives on the antibiotic ciprofloxacin (B1669076) against a Staphylococcus aureus strain overexpressing the NorA efflux pump.

Compound IDC-2 Aryl GroupChain at C-4 PositionMIC of Ciprofloxacin Alone (µg/mL)MIC of Ciprofloxacin with Inhibitor (µg/mL)Fold Reduction in MIC
Hit 1 PhenylO-ethyl-N,N-diethylamino824-fold
37a 2-ThienylO-ethyl-N,N-diethylamino80.516-fold
28b 3-ThienylO-ethylpiperidine818-fold
29b 5-Chloro-2-thienylO-ethylpiperidine818-fold

Data sourced from studies on NorA inhibitors. nih.gov The results indicate that modifications at the C-2 position, such as replacing the phenyl ring with a thienyl group, can significantly enhance the ability to inhibit the efflux pump and restore ciprofloxacin's potency.

Exploration of Novel Quinoline Scaffolds and Hybrid Molecules

The chemical versatility of the quinoline ring allows for extensive exploration of novel scaffolds and the creation of hybrid molecules with unique biological properties. mdpi.com This involves not only substitutions on the quinoline core but also its fusion or linkage with other heterocyclic systems to generate compounds with enhanced or entirely new activities.

A key example is the synthesis of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids as potential anticancer agents. mdpi.com In this design, the 7-chloroquinoline (B30040) core is connected to a benzimidazole moiety through different chemical linkers. mdpi.com Studies on these hybrids revealed that the nature of the linker and substituents on the benzimidazole ring significantly influence their antiproliferative activity against various cancer cell lines, with some compounds inducing apoptosis in lymphoma cells. mdpi.com

Another innovative approach involves generating hybrid structures by incorporating functional groups from different classes of therapeutic agents. As mentioned, the design of HIV latency-reversing agents by integrating the pharmacophore of HDAC inhibitors into the N-phenylquinoline structure of AV6 exemplifies this strategy. rsc.org Such molecular hybridization can lead to compounds with dual mechanisms of action, potentially offering higher efficacy and a better resistance profile. rsc.org The synthesis of these complex molecules often requires multi-step reactions, starting from key intermediates like 4-chloro-quinolines, which are then reacted with various nucleophiles to build the final hybrid structure. rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

For quinoline-based drug discovery, AI can be applied at multiple stages:

Target Identification and Validation: AI algorithms can analyze genomic and proteomic data to identify novel protein targets for which quinoline derivatives could be effective. nih.gov

Virtual Screening and Hit Identification: Machine learning models can screen massive virtual libraries of quinoline compounds to predict their binding affinity to a specific target, prioritizing a smaller, more promising set of molecules for laboratory synthesis and testing. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new quinoline-based molecules with desired pharmacological properties, such as high potency and low toxicity, by learning from the chemical features of known active compounds. helixr.com

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinoline derivatives early in the discovery process, helping to identify candidates with better drug-like characteristics and reducing late-stage failures. helixr.com

Therapeutic Potential Beyond Current Established Applications

While quinolines are well-known for their antimalarial, antibacterial, and anticancer activities, ongoing research continues to uncover their potential in new therapeutic areas. A notable recent development is the discovery of 2-phenylquinoline (2-PhQ) derivatives as potent, broad-spectrum inhibitors of coronaviruses. nih.gov

In the search for inhibitors of SARS-CoV-2, a phenotypic screening of a compound library identified a 2-phenylquinoline derivative as a promising hit. nih.gov Subsequent optimization and synthesis of new analogues confirmed the 2-PhQ scaffold as a privileged structure for anti-coronavirus activity. Detailed studies revealed that specific structural features were key to balancing antiviral potency and cytotoxicity. nih.gov

Table 2: Anti-Coronavirus Activity of Optimized 2-Phenylquinoline (2-PhQ) Derivatives This interactive table shows the efficacy of selected 2-PhQ compounds against different human coronaviruses (HCoVs).

Compound IDC-4 Side ChainQuinoline Ring SubstituentsSARS-CoV-2 EC₅₀ (µM)HCoV-229E EC₅₀ (µM)CC₅₀ (µM)
Hit Basic AmineUnsubstituted6Not Tested18
5a Basic ethoxy amine6,7-dimethoxy2.61.8>100
7j Basic ethoxy amine5,8-dimethoxy3.53.0>100
9a Basic ethoxy amine8-methoxy3.11.2>100

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of cells. A higher CC₅₀ and lower EC₅₀ indicate a more favorable therapeutic index. Data sourced from studies on 2-PhQ anti-coronavirus activity. nih.gov

The findings demonstrated that compounds with a p-propoxyphenyl group at the C-2 position, two methoxy (B1213986) groups on the quinoline nucleus, and a basic ethoxy side chain at the C-4 position exhibited potent low-micromolar activity against SARS-CoV-2, HCoV-229E, and HCoV-OC43, with no associated cytotoxicity at the highest tested concentrations. nih.gov This discovery highlights the significant potential of the 2-phenylquinoline scaffold, including analogues like 8-Chloro-2-phenylquinolin-4-ol, for development as broad-spectrum antiviral agents to address current and future viral threats.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Chloro-2-phenylquinolin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted anilines with β-keto esters under acidic conditions, followed by chlorination. For example, a Friedländer synthesis using 2-aminobenzophenone derivatives with ethyl acetoacetate in polyphosphoric acid can yield the quinoline core. Chlorination at the 8-position may require selective conditions (e.g., SOCl₂ or POCl₃ in DMF). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the aromatic protons (δ 7.2–8.5 ppm) and the hydroxyl proton (broad singlet, δ ~12 ppm). Chlorine substituents deshield adjacent protons.
  • IR : Confirm the hydroxyl group (broad peak ~3200 cm⁻¹) and aromatic C-Cl stretch (~750 cm⁻¹).
  • Mass Spectrometry : Look for [M+H]+ at m/z 285.6 (C₁₅H₁₀ClNO⁺).
  • Contradictions : Discrepancies between calculated and observed NMR shifts may arise from solvent effects or hydrogen bonding. Cross-validate with X-ray crystallography (if crystalline) or DFT simulations .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
  • Waste Disposal : Neutralize acidic byproducts before disposal. Collect halogenated waste separately for incineration.
  • Emergency Procedures : For skin contact, rinse with 10% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on the tautomeric equilibrium of this compound be reconciled?

  • Methodological Answer : The compound may exist in keto-enol tautomeric forms. X-ray diffraction (XRD) of single crystals (e.g., grown in DMSO/water) can confirm the dominant tautomer in the solid state. Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to assess solvent and temperature effects on tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

  • Methodological Answer :

  • Electrophilic Substitution : Direct bromination (NBS in CCl₄) at the 3-position due to electron-rich quinoline ring.
  • Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) at the 2-phenyl group for biaryl derivatives.
  • Protection/Deprotection : Protect the 4-OH group with TMSCl before functionalizing the chloro substituent. Monitor regioselectivity via LC-MS and HPLC (C18 column, acetonitrile/water gradient) .

Q. How do solvent polarity and pH affect the fluorescence properties of this compound?

  • Methodological Answer :

  • Solvent Effects : Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., hexane vs. methanol). Higher polarity reduces Φ due to increased non-radiative decay.
  • pH Dependence : Use buffered solutions (pH 2–12) to study protonation/deprotonation of the hydroxyl group. Fluorescence quenching at low pH suggests stabilization of the excited state through H-bonding.
  • Instrumentation : Use a fluorimeter with λ_ex = 350 nm, λ_em = 450–550 nm. Calibrate with quinine sulfate as a standard .

Data Contradiction Analysis

Q. Why might HPLC purity assays and elemental analysis results for this compound show inconsistencies?

  • Methodological Answer :

  • HPLC Limitations : Co-elution of impurities with similar retention times (e.g., chlorinated byproducts) may skew purity estimates. Use orthogonal methods like GC-MS or ICP-OES for halogen content verification.
  • Elemental Analysis : Discrepancies >0.3% suggest incomplete purification or hygroscopicity. Dry samples at 60°C under vacuum for 24 hours before analysis.
  • Cross-Validation : Combine XRD (for crystal structure) with 2D NMR (HSQC, HMBC) to confirm molecular integrity .

Methodological Comparison Table

Parameter Technique Key Considerations References
Synthetic Yield OptimizationFriedländer CyclizationAcid catalyst choice (PPA vs. H₂SO₄)
Tautomerism AnalysisVT-NMR vs. XRDSolvent crystallization vs. solid-state effects
Fluorescence QuantificationFluorimetrypH and solvent polarity calibration
Purity ValidationHPLC + Elemental AnalysisOrthogonal method requirement

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-phenylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-phenylquinolin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.